Hexyltrimethylammonium bromide
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97228. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
hexyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N.BrH/c1-5-6-7-8-9-10(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVPKRHOTGQJSE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434910 | |
| Record name | Hexyltrimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2650-53-5 | |
| Record name | Hexyltrimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexyltrimethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2650-53-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexyltrimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexanaminium, N,N,N-trimethyl-, bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical properties of Hexyltrimethylammonium bromide?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical properties of Hexyltrimethylammonium bromide (HTAB). The information is curated for researchers, scientists, and professionals in drug development who utilize this cationic surfactant in their work. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to illustrate fundamental concepts.
Core Physical Properties
This compound, a quaternary ammonium (B1175870) compound, presents as a solid at room temperature. Its amphiphilic nature, consisting of a hydrophilic trimethylammonium head group and a hydrophobic hexyl tail, governs its behavior in various solvents and at interfaces.
Quantitative Data Summary
The following table summarizes the available quantitative physical properties of this compound. For comparative context, data for the longer-chain analogue, Hexadecyltrimethylammonium bromide (CTAB), is also included where available, as HTAB-specific data is not always readily published.
| Property | This compound (HTAB) | Hexadecyltrimethylammonium Bromide (CTAB) |
| Molecular Formula | C₉H₂₂BrN[1] | C₁₉H₄₂BrN[2] |
| Molecular Weight | 224.18 g/mol [1] | 364.45 g/mol |
| CAS Number | 2650-53-5[1] | 57-09-0[2] |
| Appearance | Solid[3] | White powder or crystals[4] |
| Melting Point | 182-184 °C | 237-243 °C[2] |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in DMSO (200 mg/mL) | Soluble in water (100 mg/mL), freely soluble in alcohol, sparingly soluble in acetone, practically insoluble in ether and benzene |
| Critical Micelle Concentration (CMC) | ~1.0 M (Estimated) | 0.92-1.0 mM in water[2] |
| Surface Tension | Data not available | Data not available in provided results |
Experimental Protocols
The determination of the physical properties of surfactants like this compound requires precise experimental methodologies. Below are detailed protocols for key characterization experiments.
Determination of Melting Point
The melting point of a solid surfactant is a crucial indicator of its purity. The capillary method is a standard technique for this determination.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer or temperature probe, and a viewing lens is used.
-
Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/minute) for an initial approximate determination.
-
Observation: The sample is observed through the viewing lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
-
Final Determination: The procedure is repeated with a fresh sample, and as the temperature approaches the approximate melting point, the heating rate is reduced to 1-2 °C/minute to allow for thermal equilibrium.
-
Melting Range: The temperature at which the last solid crystal melts is recorded as the end of the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Determination of Solubility
The solubility of a surfactant in various solvents is a fundamental property that dictates its applications.
Methodology for Aqueous Solubility:
-
Sample Preparation: A series of vials are prepared, each containing a fixed volume of the desired solvent (e.g., deionized water).
-
Addition of Surfactant: Increasing, precisely weighed amounts of this compound are added to each vial.
-
Equilibration: The vials are sealed and agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Observation: The vials are visually inspected for the presence of undissolved solid. The lowest concentration at which solid material remains is noted.
-
Quantification (Optional): For a more precise determination, the saturated solution is filtered to remove any undissolved solid. A known volume of the filtrate is then taken, the solvent is evaporated, and the mass of the remaining surfactant is determined.
Methodology for Organic Solvent Solubility:
The same procedure as for aqueous solubility is followed, substituting the organic solvent of interest (e.g., ethanol, acetone, DMSO).
Determination of Critical Micelle Concentration (CMC) by Tensiometry
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to self-assemble into micelles in a solution. Surface tensiometry is a common method for its determination.
Methodology:
-
Solution Preparation: A stock solution of this compound in deionized water is prepared. A series of dilutions are then made to cover a range of concentrations both below and above the expected CMC.
-
Instrumentation: A tensiometer, equipped with either a Wilhelmy plate or a Du Noüy ring, is used. The instrument is calibrated with deionized water.
-
Measurement: The surface tension of each dilution is measured. The Wilhelmy plate or Du Noüy ring is brought into contact with the surface of the solution, and the force exerted on it by the surface tension is measured.
-
Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration.
-
CMC Determination: The plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a point where the surface tension remains relatively constant. The intersection of these two linear portions is the Critical Micelle Concentration.[5]
Visualizations
Relationship between Alkyl Chain Length and CMC
The Critical Micelle Concentration of alkyltrimethylammonium bromides is strongly dependent on the length of the hydrophobic alkyl chain. As the chain length increases, the surfactant becomes less soluble in water, and micelle formation occurs at a lower concentration. This inverse relationship is a fundamental principle in surfactant science.
Caption: Logical relationship between alkyl chain length and CMC.
Experimental Workflow for CMC Determination by Tensiometry
The following diagram illustrates the workflow for determining the Critical Micelle Concentration using the surface tensiometry method described in the experimental protocols.
Caption: Workflow for CMC determination via tensiometry.
References
An In-depth Technical Guide to Hexyltrimethylammonium Bromide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyltrimethylammonium bromide (HTAB) is a cationic surfactant belonging to the quaternary ammonium (B1175870) salt family. Its amphipathic nature, characterized by a hydrophilic trimethylammonium head group and a hydrophobic hexyl tail, underpins its diverse applications across various scientific and industrial domains. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of HTAB, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. Detailed experimental protocols and visualizations are included to facilitate practical application and a deeper understanding of its utility.
Chemical Structure and Formula
This compound is structurally defined by a central nitrogen atom bonded to three methyl groups and one hexyl group, forming a quaternary ammonium cation. This cation is ionically bonded to a bromide anion.
-
IUPAC Name: Hexyl(trimethyl)azanium bromide[1]
-
CAS Number: 2650-53-5
-
Molecular Weight: 224.18 g/mol [1]
-
SMILES: CCCCCC--INVALID-LINK--(C)C.[Br-][1]
Below is a diagram illustrating the chemical synthesis of this compound.
References
An In-depth Technical Guide to the Critical Micelle Concentration of Hexyltrimethylammonium Bromide in Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Hexyltrimethylammonium bromide (HTAB) in aqueous solutions. It is designed to serve as a valuable resource for professionals in research, science, and drug development who utilize surfactants in their work. This document details the fundamental principles of micellization, experimental methodologies for CMC determination, and key factors influencing this critical parameter.
Introduction to Critical Micelle Concentration (CMC)
Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous solutions, as the concentration of a surfactant increases, a threshold is reached where the individual molecules, or monomers, begin to self-assemble into organized aggregates known as micelles. This concentration is termed the Critical Micelle Concentration (CMC).[1][2] The formation of micelles is a spontaneous process driven by the hydrophobic effect, which seeks to minimize the unfavorable interaction between the hydrophobic tails and water molecules.
The CMC is a crucial characteristic of a surfactant as it dictates the onset of many of its useful properties, including solubilization of poorly soluble compounds, emulsification, and detergency.[2][3] For drug development, understanding the CMC is paramount for formulating drug delivery systems, where micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
This compound (HTAB), a cationic surfactant with the chemical formula C9H22BrN, consists of a six-carbon alkyl chain (hexyl) as the hydrophobic tail and a trimethylammonium head group with a bromide counterion.
Quantitative Data on the CMC of HTAB in Water
The CMC of HTAB in water has been determined by various methods, with values generally falling in the millimolar (mM) range at room temperature. The precise value can be influenced by experimental conditions.
| Parameter | Value | Method of Determination | Temperature (°C) | Reference |
| CMC | 293.72 ppm | Conductivity | 25 | [4] |
| CMC | ~0.1 M | Not specified | Not specified | [5] |
Note: The value of ~0.1 M from one source appears to be an outlier compared to other reported values for similar short-chain alkyltrimethylammonium bromides and should be considered with caution.
Factors Influencing the CMC of HTAB:
Several factors can significantly alter the CMC of a surfactant in an aqueous solution.[4][6]
-
Alkyl Chain Length: For homologous series of surfactants like alkyltrimethylammonium bromides, the CMC decreases as the length of the hydrophobic alkyl chain increases.[7][8] This is because the increased hydrophobicity of a longer tail provides a greater driving force for micellization.
-
Temperature: The effect of temperature on the CMC of ionic surfactants is complex. Initially, an increase in temperature can decrease the CMC by reducing the hydration of the hydrophilic head group, which favors micelle formation.[6] However, at higher temperatures, the disruption of the structured water around the hydrophobic tails can lead to an increase in the CMC.[6][8]
-
Additives and Electrolytes: The presence of electrolytes, such as salts, typically lowers the CMC of ionic surfactants.[6] The counterions from the salt can shield the electrostatic repulsion between the charged head groups of the surfactant molecules in a micelle, thereby promoting aggregation at a lower concentration.[6] Organic additives can also influence the CMC; for instance, some organic molecules can be incorporated into the micelles, affecting their stability and formation.[6]
-
Solvent: The properties of the solvent play a critical role. For instance, the CMC of HTAB in ethanol (B145695) is significantly higher than in water, indicating that the solvent environment greatly affects the self-assembly process.[4]
Experimental Protocols for CMC Determination
The determination of the CMC is based on detecting an abrupt change in a physical property of the surfactant solution as a function of its concentration.[9] Below are detailed methodologies for three common and reliable techniques.
Conductometry
This method is particularly suitable for ionic surfactants like HTAB.[1] It relies on the change in the molar conductivity of the solution with increasing surfactant concentration.
Principle: Below the CMC, the conductivity increases linearly with the concentration of the ionic surfactant monomers.[1][10] Upon micelle formation, the mobility of the charged species changes. Although the micelles are charged, their mobility is lower than that of the individual monomers, and they bind some of the counterions. This leads to a decrease in the slope of the conductivity versus concentration plot. The CMC is determined as the point of intersection of the two linear portions of the plot.[1][3]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of HTAB in deionized water (e.g., 0.5 M).
-
Preparation of Dilutions: Prepare a series of dilutions of the stock solution with deionized water to cover a concentration range both below and above the expected CMC (e.g., from 1 mM to 200 mM).
-
Conductivity Measurement:
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Rinse the conductivity cell thoroughly with deionized water and then with the sample solution to be measured.
-
Immerse the conductivity cell into each HTAB solution, ensuring the electrodes are fully submerged and there are no air bubbles.
-
Allow the reading to stabilize and record the conductivity.
-
Perform measurements for all the prepared dilutions, starting from the most dilute to the most concentrated to minimize contamination.
-
-
Data Analysis:
-
Plot the measured specific conductivity (κ) as a function of the HTAB concentration (C).
-
Identify the two linear regions in the plot, corresponding to the pre-micellar and post-micellar regions.
-
Perform a linear regression for each region to obtain two straight-line equations.
-
The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC).
-
Surface Tensiometry
This is a classic and widely used method applicable to both ionic and non-ionic surfactants.[1][2]
Principle: Surfactant monomers adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the interface becomes saturated with monomers. Once the CMC is reached and micelles form in the bulk solution, the concentration of free monomers in the solution remains relatively constant. Consequently, the surface tension also remains nearly constant above the CMC.[2][9] The CMC is identified as the concentration at which the surface tension plot shows a distinct break.[2]
Experimental Protocol:
-
Preparation of Solutions: Prepare a series of HTAB solutions of varying concentrations in deionized water, similar to the conductometry method.
-
Surface Tension Measurement:
-
Use a tensiometer (e.g., with a Du Noüy ring or a Wilhelmy plate) and ensure the instrument is properly calibrated.
-
Clean the ring or plate thoroughly according to the instrument's instructions (e.g., by flaming for a platinum ring).
-
Measure the surface tension of deionized water as a reference.
-
For each HTAB solution, pour it into a clean measurement vessel and measure the surface tension.
-
Ensure temperature control throughout the experiment.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the HTAB concentration (log C).
-
The plot will typically show a region where surface tension decreases linearly with log C, followed by a plateau.
-
The CMC is determined from the intersection of the two lines fitted to these regions.[1][2]
-
Fluorescence Spectroscopy
This is a highly sensitive method that utilizes a fluorescent probe to detect the formation of micelles.[11][12] Pyrene (B120774) is a commonly used probe for this purpose.[11][13]
Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first vibronic peak (I1) to the third vibronic peak (I3) is high. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles.[11] This change in the microenvironment leads to a significant decrease in the I1/I3 ratio.
Experimental Protocol:
-
Preparation of Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) or methanol (B129727) (e.g., 10⁻³ M).
-
Preparation of Surfactant-Probe Solutions:
-
Prepare a series of HTAB solutions in deionized water across a range of concentrations.
-
To a fixed volume of each HTAB solution, add a small, constant aliquot of the pyrene stock solution, ensuring the final pyrene concentration is very low (e.g., 10⁻⁶ M) to avoid excimer formation.
-
Allow the solvent from the pyrene stock solution to evaporate completely, leaving the pyrene dispersed in the surfactant solutions.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer. Set the excitation wavelength to approximately 334 nm.[13]
-
Record the emission spectra for each sample over a range that includes the first and third vibronic peaks of pyrene (typically around 373 nm for I1 and 384 nm for I3).
-
-
Data Analysis:
-
For each spectrum, determine the fluorescence intensities of the first (I1) and third (I3) vibronic peaks.
-
Calculate the ratio I1/I3 for each HTAB concentration.
-
Plot the I1/I3 ratio as a function of the logarithm of the HTAB concentration.
-
The resulting plot is typically a sigmoidal curve. The CMC is often taken as the concentration at the midpoint of the transition or from the intersection of the tangents to the two plateau regions of the curve.[11]
-
Visualizations
Experimental Workflow for CMC Determination
Caption: Workflow for determining the CMC of HTAB.
Factors Affecting Critical Micelle Concentration
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 3. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 4. researchgate.net [researchgate.net]
- 5. Modifying properties of aqueous cetyltrimethylammonium bromide with external additives: ionic liquid 1-hexyl-3-methylimidazolium bromide versus cosurfactant n-hexyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
- 12. tandfonline.com [tandfonline.com]
- 13. upload.wikimedia.org [upload.wikimedia.org]
An In-depth Technical Guide to Hexyltrimethylammonium Bromide (HTAB): A Cationic Surfactant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the classification, properties, and applications of hexyltrimethylammonium (B102394) bromide (HTAB), a cationic surfactant of significant interest in various scientific and industrial fields, including pharmaceutical sciences.
Classification and Structure
Hexyltrimethylammonium bromide (HTAB) is a quaternary ammonium (B1175870) salt that functions as a cationic surfactant. Its amphiphilic nature arises from its molecular structure, which consists of a positively charged hydrophilic head group and a hydrophobic tail. The head group is a trimethylammonium moiety, while the hydrophobic portion is a six-carbon alkyl chain (hexyl group). This structure dictates its behavior in aqueous solutions, leading to the formation of micelles above a certain concentration.
Physicochemical Properties
The physicochemical properties of HTAB are crucial for its application in various formulations and processes. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₂BrN | [1][2] |
| Molecular Weight | 224.18 g/mol | [1][2][3] |
| Appearance | White powder | [2] |
| Melting Point | 183 - 187 °C | [2] |
| Critical Micelle Concentration (CMC) | ~0.4 - 0.7 mol/kg in water at 298.15 K | [4] |
| Aggregation Number (n) | Approximately 3-4 | [4] |
| Solubility | Soluble in water | [5] |
Experimental Protocols
The determination of the physicochemical properties of surfactants like HTAB is essential for their characterization and application. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant, representing the concentration at which micelle formation begins.[6]
This method is suitable for ionic surfactants and relies on the change in the molar conductivity of the solution with surfactant concentration.
Principle: Below the CMC, the conductivity increases linearly with the surfactant concentration. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual surfactant ions. The CMC is the point of intersection of these two linear regions.[7][8]
Procedure:
-
Prepare a stock solution of HTAB in deionized water of a known high concentration.
-
Prepare a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.
-
Calibrate a conductivity meter using standard potassium chloride solutions.
-
Measure the conductivity of each HTAB solution at a constant temperature.
-
Plot the specific conductivity (κ) versus the concentration of HTAB.
-
The plot will show two linear portions with different slopes. The concentration at the intersection of these two lines is the CMC.[9]
This method involves measuring the surface tension of surfactant solutions at various concentrations.
Principle: As the surfactant concentration increases, the surface tension of the solution decreases because the surfactant molecules accumulate at the air-water interface. Once the surface is saturated, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The concentration at which this change occurs is the CMC.[10][11]
Procedure:
-
Prepare a series of HTAB solutions of varying concentrations in deionized water.
-
Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution at a constant temperature.[12][13]
-
Ensure the platinum ring or plate is thoroughly cleaned between measurements to avoid cross-contamination.
-
Plot the surface tension (γ) as a function of the logarithm of the HTAB concentration.
-
The plot will show a region of decreasing surface tension followed by a plateau. The CMC is determined from the intersection of the two lines extrapolated from these regions.[10]
Determination of Aggregation Number
The aggregation number is the average number of surfactant molecules that constitute a single micelle.
Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that is solubilized within the hydrophobic core of the micelles and a quencher molecule that also resides in the micelles. The quenching of the fluorescence of the probe by the quencher follows Poisson statistics, which can be used to determine the micelle concentration and subsequently the aggregation number.[14][15]
Procedure:
-
Prepare a series of HTAB solutions at a concentration significantly above the CMC.
-
Add a constant, low concentration of a fluorescent probe (e.g., pyrene) to each solution.
-
To these solutions, add varying concentrations of a hydrophobic quencher (e.g., cetylpyridinium (B1207926) chloride).
-
Measure the steady-state fluorescence intensity of the probe in each sample.
-
Plot the natural logarithm of the ratio of fluorescence intensity in the absence of quencher (I₀) to the intensity in the presence of quencher (I) against the quencher concentration.
-
The slope of this plot is inversely proportional to the micelle concentration.
-
The aggregation number (N) can then be calculated using the equation: N = ( [Surfactant] - CMC ) / [Micelle].[14]
Applications in Research and Drug Development
HTAB's unique properties make it a valuable tool in various scientific and pharmaceutical applications.[2]
-
Drug Solubilization: Due to its micelle-forming ability, HTAB can encapsulate poorly water-soluble drugs within the hydrophobic core of its micelles, thereby increasing their apparent solubility in aqueous formulations.[2]
-
Emulsifying Agent: HTAB can stabilize oil-in-water emulsions, which are common in pharmaceutical and cosmetic formulations.
-
Antimicrobial Agent: As a quaternary ammonium compound, HTAB exhibits antimicrobial properties against a range of bacteria and fungi.[2]
-
Phase Transfer Catalyst: HTAB can facilitate the transfer of reactants between immiscible phases, thereby accelerating reaction rates in organic synthesis.
-
Biotechnology: It is used in the extraction and purification of proteins and nucleic acids.[2]
Mandatory Visualizations
Synthesis of this compound
The synthesis of this compound typically involves the quaternization of trimethylamine (B31210) with 1-bromohexane.
Experimental Workflow for CMC Determination by Conductometry
The following diagram illustrates the logical flow of determining the Critical Micelle Concentration using the conductometric method.
Mechanism of Antimicrobial Action
The antimicrobial action of quaternary ammonium compounds like HTAB generally involves the disruption of the microbial cell membrane.
References
- 1. This compound | C9H22BrN | CID 10059492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. lib.ysu.am [lib.ysu.am]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 8. scribd.com [scribd.com]
- 9. Virtual Labs [csc-iiith.vlabs.ac.in]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. journals.stmjournals.com [journals.stmjournals.com]
- 12. scribd.com [scribd.com]
- 13. commons.erau.edu [commons.erau.edu]
- 14. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Self-Association Behavior of Hexyltrimethylammonium Bromide in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the self-association behavior of Hexyltrimethylammonium bromide (HTAB) in aqueous solutions. HTAB, a cationic surfactant, exhibits complex aggregation phenomena crucial for its application in various fields, including drug delivery, materials science, and nanotechnology. This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes the underlying processes and relationships.
Quantitative Data Summary
The self-association of HTAB in aqueous solutions is characterized by several key parameters, including the Critical Micelle Concentration (CMC), aggregation number (Nagg), and the thermodynamic parameters of micellization. These values are influenced by factors such as temperature and the presence of electrolytes.
Table 1: Critical Micelle Concentration (CMC) of HTAB in Aqueous Solution at Different Temperatures
| Temperature (K) | CMC (mol/kg) |
| 288.15 | 0.836 |
| 298.15 | 0.839 |
| 303.15 | 0.892 |
| 308.15 | 0.901 |
| 313.15 | 0.940 |
| 318.15 | 0.940 |
Data sourced from conductivity measurements.[1]
Table 2: Aggregation Number and Degree of Counterion Binding of HTAB in Aqueous Solution
| Parameter | Value | Method |
| Aggregation Number (Nagg) | 3 - 4 | Static Light Scattering[1][2] |
| Degree of Counterion Binding (β) | ~ 0.3 | Conductivity[1], Static Light Scattering |
Table 3: Thermodynamic Parameters of Micellization for HTAB in Aqueous Solution at 298.15 K
| Thermodynamic Parameter | Value |
| Standard Gibbs Free Energy of Micellization (ΔG°mic) | Less negative than predicted by linear relationships for other alkyltrimethylammonium bromides[1] |
| Enthalpy of Micellization (ΔH°mic) | Determined by microcalorimetry[1] |
| Entropy of Micellization (ΔS°mic) | Calculated from ΔG°mic and ΔH°mic |
Experimental Protocols
Accurate determination of the physicochemical properties of HTAB micelles is fundamental. The following sections detail the methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter indicating the onset of micelle formation.[3][4] It can be determined by various techniques that detect the abrupt change in a solution's physical property with increasing surfactant concentration.[5]
This method is suitable for ionic surfactants like HTAB. The conductivity of the solution changes due to the different mobilities of the surfactant monomers and the micelles.
Protocol:
-
Solution Preparation: Prepare a stock solution of HTAB in deionized water. A series of solutions with varying HTAB concentrations are then prepared by serial dilution.
-
Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.
-
Measurement:
-
Equilibrate the HTAB solutions to the desired temperature.
-
Measure the conductivity of each solution, starting from the lowest concentration.
-
Ensure the solution is well-stirred and the reading is stable before recording.
-
-
Data Analysis:
The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[3][4]
Protocol:
-
Solution Preparation: Prepare a series of HTAB solutions in deionized water, covering a concentration range below and above the expected CMC.
-
Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used.
-
Measurement:
-
Measure the surface tension of each prepared solution at a constant temperature.
-
Thoroughly clean the ring or plate between measurements to prevent cross-contamination.[5]
-
-
Data Analysis:
Determination of Aggregation Number (Nagg)
The aggregation number is the average number of surfactant molecules in a single micelle.
SLS measures the time-averaged intensity of scattered light from the surfactant solutions. The intensity of scattered light is proportional to the molar mass of the scattering particles.
Protocol:
-
Solution Preparation: Prepare a series of HTAB solutions at concentrations above the CMC. The solutions must be dust-free, which can be achieved by filtration.
-
Instrumentation: A light scattering photometer with a laser light source.
-
Measurement:
-
Measure the intensity of scattered light at a specific angle (e.g., 90°) for each concentration.
-
Measure the refractive index increment (dn/dC) of the solution.
-
-
Data Analysis:
-
The data is typically analyzed using a Zimm plot or by plotting the scattering function against the concentration.
-
The aggregation number can be calculated from the molar mass of the micelles, which is obtained from the intercept of the plot.[1]
-
This technique utilizes a fluorescent probe and a quencher to determine the aggregation number. The probe and quencher are solubilized in the micelles, and the quenching of the probe's fluorescence is monitored.
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of a fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium (B1207926) chloride).
-
Prepare a series of HTAB solutions at concentrations above the CMC, each containing a constant amount of the probe and varying amounts of the quencher.
-
-
Instrumentation: A spectrofluorometer.
-
Measurement:
-
Measure the fluorescence intensity of the probe in each solution.
-
-
Data Analysis:
-
The data is analyzed using the Turro-Yekta equation, which relates the fluorescence intensity to the quencher concentration and the aggregation number.[7] A plot of ln(I₀/I) versus the quencher concentration should be linear, and the aggregation number can be calculated from the slope.
-
Thermodynamic Parameters of Micellization
The thermodynamic parameters (ΔG°mic, ΔH°mic, and ΔS°mic) provide insight into the spontaneity and driving forces of micellization.
ITC directly measures the heat changes associated with micelle formation or dissociation, allowing for the determination of the enthalpy of micellization (ΔH°mic) and the CMC in a single experiment.[8]
Protocol:
-
Instrumentation: An isothermal titration calorimeter.
-
Experiment Setup:
-
Demixing experiment: A concentrated solution of HTAB (well above the CMC) is placed in the syringe and titrated into the sample cell containing pure water.
-
Mixing experiment: A concentrated solution of HTAB is titrated into a more dilute HTAB solution.
-
-
Measurement:
-
A series of small injections are made, and the heat released or absorbed after each injection is measured.
-
-
Data Analysis:
-
The raw data is a plot of heat flow versus time. Integrating the peaks gives the heat per injection.
-
A plot of the heat per mole of injectant versus the total surfactant concentration in the cell shows a sigmoidal curve.
-
The inflection point of the curve corresponds to the CMC, and the height of the curve is related to the enthalpy of micellization (ΔH°mic).[9]
-
The Gibbs free energy of micellization (ΔG°mic) can be calculated from the CMC, and the entropy of micellization (ΔS°mic) can be determined from the Gibbs-Helmholtz equation (ΔG°mic = ΔH°mic - TΔS°mic).
-
Visualizations
The following diagrams illustrate the experimental workflows and the fundamental relationships governing the self-association of HTAB.
References
- 1. lib.ysu.am [lib.ysu.am]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
An In-depth Technical Guide to the Safe Handling of Hexyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for hexyltrimethylammonium (B102394) bromide (CAS No: 2650-53-5). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures required when working with this compound.
Hazard Identification and Classification
Hexyltrimethylammonium bromide is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial for all personnel handling this chemical to be fully aware of its potential health effects.
The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4] The GHS classification is summarized in the table below.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A / 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Source: PubChem, TCI Chemicals, ChemicalBook, MedChemExpress[1][2][4][5]
The GHS pictograms, signal word, and precautionary statements provide a quick visual reference for the hazards associated with this chemical.
References
An In-depth Technical Guide to the Phase Behavior of Hexyltrimethylammonium Bromide (HTAB) Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the phase behavior of Hexyltrimethylammonium bromide (HTAB) in aqueous solutions. HTAB, a cationic surfactant with a relatively short alkyl chain (C6), exhibits unique aggregation properties that are of significant interest in various scientific and industrial applications, including drug delivery systems, catalysis, and material synthesis. This document details the critical parameters governing its self-assembly, the influence of external factors, and the experimental methodologies used for its characterization.
Core Concepts in the Phase Behavior of HTAB
This compound is an amphiphilic molecule consisting of a hydrophilic quaternary ammonium (B1175870) headgroup and a hydrophobic hexyl tail. In aqueous solutions, these molecules self-assemble into aggregates known as micelles to minimize the unfavorable contact between the hydrophobic tails and water. This process, known as micellization, is a key aspect of its phase behavior.
The Critical Micelle Concentration (CMC) is the concentration of surfactant above which micelles begin to form. Below the CMC, HTAB molecules exist predominantly as monomers. As the concentration increases to the CMC, a sharp change in various physicochemical properties of the solution is observed, such as surface tension, conductivity, and light scattering intensity.[1]
The Aggregation Number (N) represents the average number of HTAB monomers that constitute a single micelle. For surfactants with short alkyl chains like HTAB, the aggregation number is typically small, leading to the formation of small, spherical micelles.[1]
Quantitative Data on HTAB Phase Behavior
The following tables summarize key quantitative data on the phase behavior of HTAB solutions under various conditions.
Table 1: Critical Micelle Concentration (CMC) of HTAB in Aqueous Solution at Different Temperatures
| Temperature (°C) | Temperature (K) | CMC (mol/kg) |
| 15 | 288.15 | 0.224 |
| 25 | 298.15 | 0.231 |
| 35 | 308.15 | 0.239 |
| 45 | 318.15 | 0.247 |
Data sourced from conductivity measurements.[1]
Table 2: Aggregation Number of HTAB in Aqueous Solution
| Temperature (°C) | Temperature (K) | Method | Aggregation Number (N) |
| 25 | 298.15 | Static Light Scattering | ~3-4 |
The low aggregation number suggests the formation of very small, nearly spherical micelles.[1]
Table 3: Effect of Additives on the Critical Micelle Concentration (CMC) of HTAB in Aqueous Solution at 25°C (298.15 K)
| Additive | Additive Concentration | CMC (mol/kg) |
| None | - | 0.231 |
| Salts | ||
| NaCl | 0.1 wt% | 0.185 |
| 0.5 wt% | 0.152 | |
| 1.0 wt% | 0.128 | |
| CaCl₂ | 0.1 wt% | 0.176 |
| 0.5 wt% | 0.139 | |
| 1.0 wt% | 0.145 | |
| MgCl₂ | 0.1 wt% | 0.179 |
| 0.5 wt% | 0.142 | |
| 1.0 wt% | 0.150 | |
| Na₂SO₄ | 0.1 wt% | 0.168 |
| 0.5 wt% | 0.131 | |
| 1.0 wt% | 0.138 | |
| Organic Molecules | ||
| Glycine | 0.05 mol/kg | 0.235 |
| 0.10 mol/kg | 0.239 | |
| Glycylglycine | 0.05 mol/kg | 0.228 |
| 0.10 mol/kg | 0.225 |
Salt concentration data sourced from surface tension measurements.[2] Glycine and Glycylglycine data sourced from conductivity measurements.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the phase behavior parameters of HTAB solutions.
Determination of Critical Micelle Concentration (CMC)
1. Surface Tension Method
This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
-
Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method), analytical balance, glassware.
-
Procedure:
-
Prepare a stock solution of HTAB in deionized water of a known high concentration.
-
Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each solution, ensuring the platinum ring or plate is thoroughly cleaned between measurements.
-
Plot the surface tension as a function of the logarithm of the HTAB concentration.
-
The CMC is determined from the point of intersection of the two linear portions of the plot.
-
2. Conductivity Method
This technique is suitable for ionic surfactants like HTAB. The conductivity of the solution changes differently with concentration below and above the CMC due to the different mobilities of the surfactant monomers and the micelles.
-
Apparatus: Conductivity meter with a probe, magnetic stirrer and stir bar, thermostated water bath, glassware.
-
Procedure:
-
Prepare a series of HTAB solutions of varying concentrations in deionized water.
-
Calibrate the conductivity meter using standard solutions.
-
Place a known volume of deionized water in a thermostated beaker with a magnetic stir bar.
-
Sequentially add small, known aliquots of a concentrated HTAB stock solution to the beaker, allowing the conductivity reading to stabilize after each addition.
-
Alternatively, measure the conductivity of each individually prepared solution.
-
Plot the specific conductivity versus the HTAB concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[1]
-
Determination of Aggregation Number (N)
1. Static Light Scattering (SLS)
SLS measures the time-averaged intensity of light scattered by the micelles in solution. The intensity of scattered light is proportional to the molar mass and concentration of the micelles.
-
Apparatus: Light scattering photometer, laser light source, detector, sample cells.
-
Procedure:
-
Prepare a series of HTAB solutions at concentrations above the CMC.
-
Filter the solutions to remove any dust particles that could interfere with the measurements.
-
Measure the intensity of scattered light at various angles for each concentration.
-
The data is typically analyzed using a Zimm plot, which relates the scattered light intensity to the molar mass, radius of gyration, and the second virial coefficient.
-
The weight-average molar mass of the micelles (M_w) is obtained from the intercept of the Zimm plot.
-
The aggregation number (N) is then calculated by dividing the molar mass of the micelle by the molar mass of a single HTAB monomer.[1]
-
Visualizing the Process and Influences
The following diagrams illustrate the experimental workflow for characterizing HTAB solutions and the key factors that influence its micellization behavior.
References
Interaction of Hexyltrimethylammonium bromide with proteins and polymers
An In-depth Technical Guide to the Interaction of Hexyltrimethylammonium Bromide with Proteins and Polymers
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (HTAB) is a cationic surfactant belonging to the alkyltrimethylammonium bromide homologous series. Its interactions with macromolecules such as proteins and polymers are of significant interest in various fields, including pharmaceuticals, biotechnology, and material science. The binding mechanism is primarily governed by a combination of electrostatic and hydrophobic forces. Initially, the positively charged head of HTAB interacts with negatively charged residues on a protein or a polyanion. As surfactant concentration increases, hydrophobic interactions between the alkyl chains become dominant, leading to cooperative binding and the formation of micelle-like aggregates along the macromolecular chain. These interactions can induce significant conformational changes in proteins, often leading to denaturation, and can cause phase separation or precipitation in polymer solutions. This guide provides a detailed overview of these interactions, focusing on quantitative data, experimental methodologies, and the underlying mechanisms.
Core Principles of HTAB-Macromolecule Interaction
The interaction between cationic surfactants like this compound (HTAB) and macromolecules is a multifaceted process driven by two primary forces:
-
Electrostatic Interactions: The positively charged trimethylammonium headgroup of HTAB is electrostatically attracted to negatively charged groups on the macromolecule, such as the carboxylate side chains of aspartic acid and glutamic acid in proteins, or the phosphate (B84403) groups in DNA.
-
Hydrophobic Interactions: The hexyl alkyl chain of HTAB is hydrophobic and seeks to minimize its contact with water. This drives the association of the surfactant's tail with hydrophobic patches on the protein surface or with the alkyl chains of other surfactant molecules.
The general model for surfactant-protein interaction follows a distinct pattern, often visualized as a binding isotherm which plots the number of bound surfactant molecules per protein against the free surfactant concentration.[1] This process can be divided into three main regions:
-
Specific Binding Region: At very low concentrations, individual surfactant molecules (monomers) bind to specific high-energy sites on the protein, primarily through electrostatic interactions.[1]
-
Cooperative Binding Region: As the surfactant concentration increases, a cooperative binding process begins. The initial binding of a few surfactant molecules exposes more hydrophobic regions of the protein, which then promotes the binding of more surfactant molecules. This leads to the formation of micelle-like clusters along the protein chain.[2] This region is characterized by a steep increase in the number of bound surfactants.[1]
-
Saturation Region: Once the protein is saturated with surfactant micelles, further addition of the surfactant results in the formation of free micelles in the bulk solution.[2]
This cooperative binding often leads to the unfolding of the protein's native structure, a model commonly referred to as the "necklace and bead" model, where the unfolded polypeptide chain wraps around the surfactant micelles.[1]
Interaction with Proteins
The interaction of alkyltrimethylammonium bromides with proteins has been extensively studied using various model proteins such as serum albumins (Bovine and Human) and Lysozyme (B549824).
Mechanism of Interaction and Conformational Changes
Cationic surfactants like HTAB interact with proteins, which can be either anionic, cationic, or neutral depending on the solution pH relative to the protein's isoelectric point (pI). Even when a protein has a net positive charge, it still possesses negatively charged residues that can serve as initial binding sites for cationic surfactants.[3]
The binding of HTAB induces significant changes in the protein's secondary and tertiary structure.[4]
-
Tertiary Structure: Fluorescence spectroscopy, which probes the microenvironment of aromatic residues like tryptophan, often reveals disruption of the tertiary structure.[4] The binding of surfactants can either quench or enhance the intrinsic fluorescence of tryptophan, depending on how the binding alters its exposure to the solvent.[5][6]
-
Secondary Structure: Circular Dichroism (CD) spectroscopy is used to monitor changes in the secondary structure (α-helices, β-sheets).[7][8] At low concentrations, HTAB may cause minor perturbations, but as cooperative binding begins, a significant loss of α-helical content is often observed, indicating protein unfolding.[4][9]
Molecular docking studies have shown that the interaction involves both electrostatic contacts with charged residues and numerous hydrophobic contacts between the surfactant's alkyl chain and nonpolar residues on the protein.[4]
Quantitative Analysis of Protein Interactions
The thermodynamics of interaction provide insight into the driving forces. Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during binding, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[10]
Studies on the homologous series of n-alkyltrimethylammonium bromides (CₙTABs) show that the interaction is highly dependent on the alkyl chain length. For instance, with lysozyme, C8TAB shows no interaction, whereas C10TAB, C12TAB, and C14TAB interact endothermically, driven by a large positive entropy change associated with the unfolding of the protein.[3][11]
Table 1: Thermodynamic Parameters for the Denaturation of Lysozyme by n-Alkyltrimethylammonium Bromides (pH 10, 25°C)
| Surfactant | Gibbs Free Energy (ΔG) (kJ mol⁻¹) | Enthalpy (ΔH) (kJ mol⁻¹) | Entropy (ΔS) (J mol⁻¹ K⁻¹) |
|---|---|---|---|
| C₁₀TAB | 17.9 ± 4.2 | 148 ± 15 | 436 |
| C₁₂TAB | 17.9 ± 4.2 | 148 ± 15 | 436 |
| C₁₄TAB | 17.9 ± 4.2 | 148 ± 15 | 436 |
(Data sourced from studies on homologous series, providing a model for HTAB interactions)[11]
Table 2: Association Constants for Surfactant Interaction with Serum Albumins (pH 5.0)
| Protein | Surfactant | Association Constant (Kₐ) (M⁻¹) |
|---|---|---|
| Bovine Serum Albumin (BSA) | CTAC (Cationic) | (3.2 ± 0.1) x 10³ |
| Bovine Serum Albumin (BSA) | SDS (Anionic) | (1.1 ± 0.1) x 10⁴ |
| Human Serum Albumin (HSA) | CTAC (Cationic) | Lower than at pH 7.0/9.0* |
(Data for Cetyltrimethylammonium Chloride (CTAC), a C16 analog of HTAB. At pH 5.0, the protein is more compact, reducing surfactant accessibility and lowering binding constants compared to neutral or basic pH)[5]
Interaction with Polymers
HTAB's interaction with polymers is highly dependent on the polymer's charge and hydrophobicity. The most pronounced interactions occur with oppositely charged polyelectrolytes (polyanions).
Interaction with Polyanions
For anionic polymers like DNA or poly(acrylic acid) (PAA), the interaction with the cationic HTAB is very strong and primarily initiated by electrostatic attraction.[12][13]
-
Complex Formation: Surfactant molecules bind to the charged sites on the polymer chain, neutralizing the charge.
-
Hydrophobic Aggregation: Once charge neutralization occurs, hydrophobic interactions between the alkyl tails of the bound surfactant molecules become dominant, leading to the formation of surfactant aggregates along the polymer chain.
-
Phase Separation: This process often results in the compaction of the polymer and precipitation of the polymer-surfactant complex from the solution.[13]
The length of the surfactant's alkyl chain is a critical factor. Longer chains lead to more effective charge neutralization and compaction at lower surfactant concentrations.[12][14] For example, in interactions with DNA, surfactants with sufficiently long alkyl chains (C12 and longer) form compact particles, while shorter chain surfactants like octyltrimethylammonium (B97695) bromide (OTAB) cannot fully neutralize the DNA charges and form looser complexes.[12][14]
Table 3: Effect of Alkyltrimethylammonium Bromides on λ-DNA Zeta Potential
| Surfactant | Surfactant Concentration Range | Initial Zeta Potential | Final Zeta Potential |
|---|---|---|---|
| CTAB (C₁₆) | 5 µM - 100 µM | -22 mV | -1.45 mV |
| TTAB (C₁₄) | 50 µM - 1 mM | -30.7 mV | -1.3 mV |
| DTAB (C₁₂) | 0.5 mM - 9 mM | -23.2 mV | +4.84 mV |
(Data shows that longer alkyl chains are more efficient at neutralizing the negative charge of DNA)[14]
Interaction with Neutral Polymers
The interaction of HTAB with neutral polymers like polyethylene (B3416737) oxide (PEO) is generally weaker compared to polyanions.[15] The driving force is primarily hydrophobic. Surfactant molecules can form micelle-like clusters that associate with the polymer chain, leading to an increase in the solution's viscosity.[15]
Key Experimental Protocols
A multi-technique approach is essential for a comprehensive understanding of HTAB-macromolecule interactions.[16]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.[10][17]
Methodology:
-
Sample Preparation: The macromolecule and HTAB solutions must be prepared in an identical, well-matched buffer to minimize heats of dilution.[10] Degassing the solutions is crucial to prevent air bubbles. Protein samples should be centrifuged or filtered to remove aggregates.[10] Typical starting concentrations are 5-50 µM for the macromolecule in the cell and 10-20 times higher for the surfactant in the syringe.[10]
-
Instrumentation: An ITC instrument consists of a reference cell (containing buffer) and a sample cell housed in an adiabatic jacket.[17] The macromolecule solution is placed in the sample cell.
-
Titration: The HTAB solution is injected into the sample cell in small, precise aliquots using a syringe. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. This power is proportional to the heat absorbed or released upon binding.[10]
-
Data Analysis: The heat per injection is plotted against the molar ratio of HTAB to the macromolecule. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters: Kₐ (or Kₐ), ΔH, and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.[10]
Fluorescence Spectroscopy
This technique is highly sensitive to changes in the local environment of fluorescent amino acid residues (tryptophan and tyrosine) and is used to monitor changes in a protein's tertiary structure.[18][19]
Methodology:
-
Sample Preparation: A series of samples is prepared with a constant protein concentration and varying concentrations of HTAB.
-
Measurement: The intrinsic protein fluorescence is measured by exciting the sample at a wavelength specific to tryptophan (~295 nm) to avoid interference from tyrosine. The emission spectrum is recorded (typically 300-400 nm).
-
Data Analysis: Changes in the fluorescence intensity and the wavelength of maximum emission (λₘₐₓ) are analyzed. A blue shift (shift to a shorter wavelength) in λₘₐₓ indicates that the tryptophan residue is moving to a more hydrophobic environment, while a red shift indicates exposure to a more polar (aqueous) environment. Quenching or enhancement of fluorescence intensity provides information about the proximity of the surfactant to these residues.[6]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the method of choice for analyzing the secondary structure of proteins in solution.[20][21][22]
Methodology:
-
Sample Preparation: As with fluorescence, a series of samples with constant protein concentration and varying HTAB concentrations is prepared. The buffer used should have low absorbance in the far-UV region.
-
Measurement: CD spectra are recorded in the far-UV region (typically 190-260 nm). The differential absorption of left and right circularly polarized light is measured. Different secondary structure elements (α-helix, β-sheet, random coil) have distinct CD spectra.[7]
-
Data Analysis: The obtained spectra are analyzed using deconvolution algorithms that compare the experimental spectrum to a basis set of spectra from proteins with known structures. This analysis yields an estimation of the percentage of each secondary structure type.[21] Changes in these percentages upon the addition of HTAB indicate surfactant-induced conformational changes.[8]
Applications and Significance
Understanding the interactions between HTAB and biomacromolecules is crucial for several applications:
-
Drug Delivery: Surfactant-polymer or surfactant-protein complexes can be engineered as nanocarriers for drug delivery. The interaction with DNA is fundamental to the design of non-viral gene delivery vectors.[12]
-
Biopharmaceutical Formulation: Surfactants are often used as excipients to stabilize protein-based drugs and prevent aggregation.[23] However, as shown, they can also denature proteins, making a thorough understanding of their interaction essential.
-
Analytical Biochemistry: The denaturing properties of surfactants are famously exploited in techniques like SDS-PAGE for protein molecular weight determination.[16]
-
Personal Care Products: Cationic surfactants are common ingredients in hair conditioners and other products, where their interaction with the protein keratin (B1170402) is key to their function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Surfactant-driven modifications in protein structure - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00207A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of cetyltrimethylammonium bromide (CTAB) on the conformation of a hen egg white lysozyme: A spectroscopic and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of bovine (BSA) and human (HSA) serum albumins with ionic surfactants: spectroscopy and modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. mdpi.com [mdpi.com]
- 8. Circular dichroism studies on conformational changes in protein molecules upon adsorption on ultrafine polystyrene particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectroscopic studies of the aggregation behavior of Human Serum Albumin and cetyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Denaturation of lysozyme by n-alkyltrimethylammonium bromides in alkaline solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Interaction between DNA and trimethyl-ammonium bromides with different alkyl chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interaction between DNA and Trimethyl-Ammonium Bromides with Different Alkyl Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Studies on the interaction between polymer and surfactant in aqueous solutions | Semantic Scholar [semanticscholar.org]
- 16. diva-portal.org [diva-portal.org]
- 17. tainstruments.com [tainstruments.com]
- 18. Dilution of protein-surfactant complexes: A fluorescence study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dilution of protein-surfactant complexes: a fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 22. CD Spectroscopy of Protein Conformational Changes | MtoZ Biolabs [mtoz-biolabs.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Quality Plant DNA Extraction Using Hexadecyltrimethylammonium Bromide (CTAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-purity, high-molecular-weight deoxyribonucleic acid (DNA) from plant tissues is a critical first step for a wide range of molecular biology applications, including PCR, qPCR, sequencing, and genotyping. Plant tissues, however, present unique challenges due to the presence of a rigid cell wall and high concentrations of secondary metabolites such as polysaccharides and polyphenols. These compounds can co-precipitate with DNA, inhibiting downstream enzymatic reactions. The Hexadecyltrimethylammonium Bromide (CTAB) method is a robust and widely adopted protocol that effectively addresses these challenges.
CTAB is a cationic detergent that facilitates the lysis of cell membranes and forms complexes with proteins and polysaccharides, allowing for their separation from the DNA.[1][2] In a high-salt buffer, CTAB precipitates polysaccharides while DNA remains in solution. Subsequent purification steps involving organic solvents and alcohol precipitation yield DNA of sufficient quality for even the most sensitive molecular applications.[2][3] This application note provides a detailed protocol for the CTAB-based extraction of genomic DNA from various plant tissues.
Data Presentation
The efficiency of the CTAB protocol can vary depending on the plant species and tissue type. The following table summarizes typical DNA yields and purity metrics obtained from various plant species using the CTAB method.
| Plant Species | Tissue Type | DNA Yield (µg/mg of tissue) | A260/A280 Ratio | A260/A230 Ratio |
| Petunia hybrida | Buds | 0.897 | ~1.8 | Not Reported |
| Petunia hybrida | Leaves | 0.581 | ~1.8 | Not Reported |
| Sorghum bicolor | Leaves | 1.5 | 1.85 | 2.46 |
| Gossypium hirsutum (Cotton) | Leaves | 1.0 | 1.85 | 2.25 |
| Zea mays (Maize) | Leaves | 2.6 | 1.81 | 2.48 |
| Triticum aestivum (Wheat) | Leaves | 2.5 | 1.85 | 2.46 |
| Nicotiana tabacum (Tobacco) | Leaves | 4.7 | 1.87 | 2.62 |
| Pinus sp. (Pine) | Needles | 1.1 | 1.78 | 2.71 |
Note: DNA yield and purity can be influenced by factors such as the age of the plant material, storage conditions, and minor variations in the protocol.
Experimental Workflow
Caption: Workflow for CTAB-based genomic DNA extraction from plant tissue.
Experimental Protocols
Materials and Reagents
-
CTAB Extraction Buffer:
-
2% (w/v) CTAB (Hexadecyltrimethylammonium bromide)
-
100 mM Tris-HCl (pH 8.0)
-
20 mM EDTA (pH 8.0)
-
1.4 M NaCl
-
1% (w/v) Polyvinylpyrrolidone (PVP) (optional, but recommended for plants with high phenolic content)
-
Add 0.2% (v/v) β-mercaptoethanol to the required volume of buffer just before use.
-
-
Chloroform:Isoamyl alcohol (24:1, v/v)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE (Tris-EDTA) buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0) or nuclease-free water
-
RNase A (10 mg/mL)
-
Liquid nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Water bath or heating block
-
Microcentrifuge
-
Vortex mixer
Step-by-Step Protocol
-
Tissue Preparation: a. Weigh approximately 100-200 mg of fresh or frozen plant tissue. b. Freeze the tissue with liquid nitrogen in a pre-chilled mortar. c. Grind the tissue to a fine powder using a pestle. It is crucial to prevent the tissue from thawing during this process.
-
Lysis: a. Transfer the powdered tissue to a 2.0 mL microcentrifuge tube. b. Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with β-mercaptoethanol added). c. Vortex vigorously for 30 seconds to mix thoroughly. d. Incubate the tube in a water bath at 65°C for 30-60 minutes. Mix by inverting the tube every 10-15 minutes.
-
Purification: a. After incubation, allow the tube to cool to room temperature for a few minutes. b. Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). c. Mix by inverting the tube for 5-10 minutes to form an emulsion. d. Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases. e. Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Avoid disturbing the interface.
-
Precipitation: a. Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. b. Mix gently by inverting the tube until a white, stringy DNA precipitate is visible. c. Incubate at -20°C for at least 30 minutes to enhance precipitation.
-
Pelleting and Washing: a. Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. b. Carefully decant the supernatant without disturbing the pellet. c. Add 1 mL of ice-cold 70% ethanol to wash the pellet. d. Centrifuge at 12,000 x g for 5 minutes. e. Carefully decant the ethanol. Repeat the wash step if necessary.
-
Drying and Resuspension: a. After the final wash, remove as much ethanol as possible with a pipette. b. Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to dissolve. c. Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water. d. To aid in resuspension, incubate at 65°C for 10 minutes with gentle flicking. e. (Optional) Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove any contaminating RNA.
-
Storage: a. Store the purified DNA at -20°C for long-term use.
Conclusion
The CTAB method for plant DNA extraction is a reliable and cost-effective technique for obtaining high-quality genomic DNA from a wide variety of plant species.[2] Its effectiveness in removing common inhibitors like polysaccharides and polyphenols makes it particularly suitable for challenging plant materials.[1] The protocol provided in this application note can be adapted and optimized for specific plant tissues to ensure the best possible results for downstream molecular analyses.
References
Application Notes and Protocols for the Synthesis of Gold Nanoparticles Using Hexyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of gold nanoparticles (AuNPs), with a particular focus on anisotropic structures like nanorods, using Hexyltrimethylammonium bromide (HTAB) as a capping and shape-directing agent. The protocols outlined below are based on the well-established seed-mediated growth method, which allows for precise control over the size and aspect ratio of the resulting nanoparticles.
Introduction
Gold nanoparticles exhibit unique size- and shape-dependent optical and electronic properties, making them highly valuable in various biomedical applications, including diagnostics, drug delivery, and photothermal therapy.[1][2] The synthesis of anisotropic AuNPs, such as nanorods, is of particular interest as their localized surface plasmon resonance (LSPR) can be tuned to the near-infrared (NIR) region, where biological tissues have minimal absorbance.
This compound (HTAB), a quaternary ammonium (B1175870) surfactant, plays a crucial role in the synthesis of these anisotropic nanoparticles. It forms a micellar template in the growth solution that preferentially binds to specific crystallographic faces of the growing gold nanocrystals, thereby directing their one-dimensional growth into rod-shaped particles.[2][3] The concentration of HTAB has been shown to directly influence the aspect ratio of the resulting nanorods.[4]
This document provides detailed experimental protocols for the synthesis of gold nanorods using HTAB, along with quantitative data on the influence of key reaction parameters.
Data Presentation
Table 1: Influence of HTAB Concentration on Gold Nanorod Dimensions and Aspect Ratio
| HTAB Concentration (mM) | Average Length (nm) | Average Diameter (nm) | Aspect Ratio | Longitudinal LSPR Peak (nm) |
| 100 | < 100 | ~10 | < 10 | ~700 |
| 200 | > 100 | ~10 | > 10 | > 800 |
| 300 | ~150 | ~10 | ~15 | ~900 |
| 400 | ~200 | ~10 | ~20 | ~1000 |
| 500 | ~250 | ~10 | ~25 | > 1000 |
| 600 | > 300 | ~10 | ~30 | > 1100 |
Data adapted from a study on the effects of surfactant concentration on the formation of high-aspect-ratio gold nanorods.[4]
Table 2: Influence of Seed Solution Volume on Gold Nanorod Dimensions and Aspect Ratio (at 10 mM CTAB/HTAB)
| Seed Solution Volume (µL) | Average Length (nm) | Average Diameter (nm) | Aspect Ratio | Longitudinal LSPR Peak (nm) |
| 5 | 130.1 ± 13.0 | 60.8 ± 4.0 | 2.2 ± 0.3 | 709 |
| 10 | 108.3 ± 11.4 | 42.3 ± 3.0 | 2.6 ± 0.4 | 736 |
| 20 | 102.9 ± 9.7 | 35.2 ± 4.1 | 3.0 ± 0.5 | 765 |
| 40 | 71.7 ± 9.2 | 20.9 ± 2.3 | 3.5 ± 0.7 | 793 |
| 160 | 60.4 ± 11.3 | 12.9 ± 2.5 | 4.8 ± 1.0 | 896 |
Data from a study on seed-mediated synthesis at low CTAB concentrations.[5][6]
Experimental Protocols
The synthesis of HTAB-stabilized gold nanorods is typically performed via a seed-mediated growth method. This process involves two main stages: the synthesis of small gold nanoparticle seeds and the subsequent growth of these seeds into nanorods in a growth solution containing HTAB.
Materials and Reagents
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (HTAB)
-
Sodium borohydride (B1222165) (NaBH₄)
-
L-Ascorbic acid
-
Silver nitrate (B79036) (AgNO₃)
-
Hydrochloric acid (HCl)
-
Deionized water (18.2 MΩ·cm)
Protocol 1: Synthesis of Gold Nanoparticle Seeds
This protocol outlines the preparation of the initial gold seeds.
-
Preparation of Seed Solution:
-
Prepare a 0.1 M solution of HTAB in deionized water.
-
In a small vial, add 1 mL of the 0.1 M HTAB solution.
-
To this, add 25 µL of a 10 mM HAuCl₄ solution.
-
-
Reduction:
-
Prepare a fresh, ice-cold 10 mM solution of NaBH₄.
-
Rapidly inject 60 µL of the ice-cold NaBH₄ solution into the HTAB-HAuCl₄ mixture under vigorous stirring.
-
-
Maturation:
Protocol 2: Synthesis of Gold Nanorods
This protocol describes the growth of the gold seeds into nanorods.
-
Preparation of Growth Solution:
-
In a flask, prepare the growth solution by adding the following reagents in order:
-
5 mL of 0.1 M HTAB solution.
-
250 µL of 10 mM HAuCl₄ solution.
-
48 µL of 10 mM AgNO₃ solution.
-
100 µL of 1 M HCl.
-
-
-
Reduction of Gold Precursor:
-
Gently mix the growth solution.
-
Add 40 µL of a 0.1 M ascorbic acid solution. The solution should turn colorless as the Au³⁺ is reduced to Au¹⁺.
-
-
Seeding and Growth:
-
Quickly inject 100 µL of the aged seed solution into the growth solution.[1]
-
Mix by gentle inversion and then leave the solution undisturbed for at least 4 hours at room temperature to allow for nanorod growth. The solution will gradually change color, often to a reddish-brown or purple, depending on the aspect ratio of the nanorods formed.
-
Visualizations
Experimental Workflow for Gold Nanorod Synthesis
Caption: Seed-mediated synthesis workflow for gold nanorods.
Role of HTAB in Anisotropic Growth
Caption: Mechanism of HTAB-directed anisotropic gold nanorod growth.
References
- 1. Stable and reproducible synthesis of gold nanorods for biomedical applications: a comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the functionalisation of gold nanorods to reduce toxicity and aid clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of surfactant concentration on formation of high-aspect-ratio gold nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Seed-Mediated Synthesis of Gold Nanorods at Low Concentrations of CTAB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexyltrimethylammonium Bromide (HTAB) Solutions
Abstract
This document provides a comprehensive, step-by-step guide for the preparation of Hexyltrimethylammonium bromide (HTAB) solutions for research and development applications. It is intended for researchers, scientists, and professionals in drug development. The protocol covers necessary materials, safety precautions, detailed procedures for preparing stock and working solutions, and proper storage conditions.
Introduction
This compound (HTAB) is a quaternary ammonium (B1175870) compound and cationic surfactant.[1] It is utilized in a variety of scientific applications, including as a phase transfer catalyst, an emulsifier, and a reagent in the synthesis of nanomaterials like ZSM-5 zeolites.[2][3][4][5] Its amphiphilic nature, with a hydrophilic quaternary ammonium head and a hydrophobic hexyl tail, allows it to modify surface tensions and facilitate interactions between different phases. Accurate and consistent preparation of HTAB solutions is crucial for the reproducibility of experimental results.
This guide outlines the standard procedure for preparing aqueous HTAB solutions.
Physicochemical & Safety Data
Proper handling and storage are essential when working with HTAB. The following table summarizes key quantitative data and safety information.
| Parameter | Value | Reference |
| Chemical Formula | C₉H₂₂BrN | [4] |
| Molecular Weight | 224.18 g/mol | [3][4][6] |
| CAS Number | 2650-53-5 | [3][4][6] |
| Appearance | White to off-white solid | [3] |
| Solubility | Water soluble | [7] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[8] | |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (sealed from moisture).[1] | |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [5][6] |
Safety Precautions
HTAB can cause skin, eye, and respiratory irritation.[5][6][8] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.[5][7][8] When handling the powder, use a dust mask or work in a fume hood to avoid inhalation.[5]
-
Handling: Avoid direct contact with skin and eyes.[8] Prevent the formation of dust during weighing and transfer.[8]
-
Ventilation: Ensure work is performed in a well-ventilated area or a chemical fume hood.[7][8]
-
Disposal: Dispose of HTAB waste according to local, state, and federal regulations.
Experimental Protocol: Preparation of Aqueous HTAB Solution
This protocol describes the preparation of a stock solution, which can then be diluted to various working concentrations.
4.1. Materials and Equipment
-
This compound (HTAB) powder (≥98.0% purity)[3]
-
High-purity deionized or distilled water
-
Analytical balance
-
Volumetric flasks and appropriate glassware (beakers, graduated cylinders)
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper/boat
-
Personal Protective Equipment (PPE)
4.2. Preparation of a 100 mM HTAB Stock Solution
-
Calculate the Required Mass:
-
Determine the desired volume (V) of the stock solution (e.g., 100 mL).
-
Use the molecular weight (MW = 224.18 g/mol ) to calculate the mass (m) of HTAB needed.
-
Formula: m (g) = Concentration (mol/L) × V (L) × MW (g/mol)
-
Example for 100 mL of 100 mM solution: m = 0.100 mol/L × 0.100 L × 224.18 g/mol = 2.2418 g
-
-
Weigh the HTAB:
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully weigh the calculated mass of HTAB powder. Perform this step in a fume hood or ventilated enclosure to minimize inhalation of the powder.
-
-
Dissolve the HTAB:
-
Transfer the weighed HTAB powder into a beaker containing approximately 80% of the final desired volume of high-purity water (e.g., 80 mL for a final volume of 100 mL).
-
Add a magnetic stir bar to the beaker.
-
Place the beaker on a magnetic stirrer and stir until the HTAB is completely dissolved. Gentle heating may be applied to aid dissolution if necessary, but do not boil.
-
-
Adjust to Final Volume:
-
Once the solid is fully dissolved, carefully transfer the solution to a volumetric flask of the appropriate size (e.g., 100 mL).
-
Rinse the beaker with a small amount of the solvent (water) and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add water to the flask until the bottom of the meniscus reaches the calibration mark.
-
-
Final Mixing and Storage:
-
Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clearly labeled storage bottle.
-
For long-term storage, aliquot the solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
-
4.3. Preparation of Working Solutions
To prepare a working solution from the stock solution, use the dilution formula M₁V₁ = M₂V₂.
-
M₁ = Concentration of the stock solution (e.g., 100 mM)
-
V₁ = Volume of the stock solution to be used
-
M₂ = Desired concentration of the working solution
-
V₂ = Desired final volume of the working solution
Example: To prepare 10 mL of a 5 mM working solution from a 100 mM stock: V₁ = (M₂ × V₂) / M₁ = (5 mM × 10 mL) / 100 mM = 0.5 mL Dilute 0.5 mL of the 100 mM stock solution with 9.5 mL of the appropriate solvent to a final volume of 10 mL.
Visual Workflow
The following diagram illustrates the key steps in the preparation of an HTAB stock solution.
Caption: Workflow for preparing HTAB stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound = 98.0 AT 2650-53-5 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. ≥98.0% (AT), solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C9H22BrN | CID 10059492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. chemicalbook.com [chemicalbook.com]
Application Notes: Hexyltrimethylammonium Bromide (HTAB) Method for High Molecular Weight DNA Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality, high molecular weight (HMW) DNA is a critical prerequisite for a multitude of advanced genomic applications. HMW DNA, often defined as DNA fragments larger than 50 kb, is essential for long-read sequencing technologies, optical mapping, and the construction of large-insert genomic libraries.[1][2] The hexyltrimethylammonium (B102394) bromide (HTAB) method, a derivative of the well-established cetyltrimethylammonium bromide (CTAB) protocol, offers a robust and cost-effective solution for extracting HMW DNA.[3] This method is particularly effective for tissues rich in polysaccharides and polyphenols, such as those from plants and fungi, which can otherwise contaminate DNA preparations and inhibit downstream enzymatic reactions.[4]
Principle of the Method
The HTAB method leverages the properties of the cationic detergent hexadecyltrimethylammonium bromide (a synonym for cetyltrimethylammonium bromide, with "hexyl" often being a misnomer in this context, the principle remains identical to CTAB).[4][5] In a lysis buffer with a high salt concentration, the cationic HTAB/CTAB detergent effectively lyses cells and forms complexes with proteins and polysaccharides, causing them to precipitate.[6] Concurrently, the nucleic acids remain soluble in the high-salt buffer. Subsequent lowering of the salt concentration causes the HTAB/CTAB to form a complex with the negatively charged DNA, leading to its selective precipitation. This differential solubility allows for the effective separation of DNA from cellular contaminants. The precipitated HMW DNA can then be washed and resuspended.
Applications
The integrity of HMW DNA is paramount for technologies that analyze large-scale genomic architecture. Key applications include:
-
Long-Read Sequencing: Platforms like Pacific Biosciences (PacBio) and Oxford Nanopore Technologies rely on long DNA fragments to generate contiguous de novo genome assemblies, resolve complex structural variants, and phase haplotypes.[7][8][9]
-
Optical Genome Mapping: This technique requires very large DNA molecules to create high-resolution physical maps of genomes, which are instrumental for validating and improving sequence assemblies.[2]
-
Genomic Library Construction: The creation of Bacterial Artificial Chromosome (BAC) and Fosmid libraries for positional cloning and physical mapping necessitates large, intact DNA fragments.
-
Structural Variant Analysis: HMW DNA is crucial for accurately detecting large-scale genomic rearrangements such as inversions, translocations, and large insertions or deletions, which are often missed by short-read sequencing.[7]
-
Epigenetic Studies: The analysis of DNA modifications like methylation over long stretches of the genome is facilitated by starting with HMW DNA.[1]
Data Presentation: Expected Yield and Quality
The yield and quality of DNA isolated via the HTAB method can vary based on the source organism, tissue type, and freshness of the sample. The following table provides a summary of expected quantitative results.
| Sample Type | Typical DNA Yield (µg/g fresh tissue) | A260/A280 Purity Ratio | A260/A230 Purity Ratio | Expected DNA Fragment Size |
| Young Plant Leaves | 50 - 300 | 1.8 - 2.0 | 2.0 - 2.2 | > 50 kb |
| Fungal Mycelia | 100 - 800 | 1.8 - 2.0 | 1.9 - 2.2 | > 100 kb |
| Woody Plant Tissue | 10 - 50 | 1.7 - 1.9 | 1.5 - 2.0 | > 20 kb |
| Bacterial Cultures | 200 - 1000 | 1.8 - 2.0 | 2.0 - 2.2 | > 150 kb |
Experimental Protocols
This section provides a detailed methodology for the isolation of HMW DNA from plant tissue using the HTAB method.
Materials and Reagents
-
HTAB Extraction Buffer:
-
2% (w/v) CTAB (Hexadecyltrimethylammonium bromide)
-
100 mM Tris-HCl, pH 8.0
-
20 mM EDTA, pH 8.0
-
1.4 M NaCl
-
1% (w/v) Polyvinylpyrrolidone (PVP-40)
-
-
β-mercaptoethanol
-
Chloroform (B151607):Isoamyl alcohol (24:1 v/v)
-
Isopropanol (B130326) (ice-cold)
-
Wash Buffer: 70% (v/v) Ethanol (B145695) (ice-cold)
-
TE Buffer: 10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0
-
RNase A (10 mg/mL)
-
Liquid Nitrogen
-
Mortar and pestle (pre-chilled)
-
Wide-bore pipette tips
-
Centrifuge and appropriate tubes (e.g., 50 mL conical tubes)
-
Water bath or heating block
Protocol
-
Sample Preparation:
-
Weigh approximately 1-2 grams of fresh, young leaf tissue. For optimal results, use tissue that has been flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[10]
-
Using a pre-chilled mortar and pestle, add liquid nitrogen and grind the tissue to a very fine powder.[11] This step is critical for efficient cell lysis.
-
-
Lysis:
-
Pre-heat the HTAB Extraction Buffer to 65°C in a water bath.
-
Just before use, add β-mercaptoethanol to the required volume of HTAB buffer to a final concentration of 0.2% (v/v) under a fume hood.[12]
-
Add 10 mL of the hot HTAB buffer to the powdered tissue in a 50 mL tube.
-
Mix thoroughly by gentle inversion until a homogeneous slurry is formed. Avoid vigorous vortexing to prevent shearing of the HMW DNA.
-
Incubate the lysate at 65°C for 60 minutes, with gentle swirling every 15-20 minutes.[13]
-
-
Purification:
-
Cool the lysate to room temperature.
-
Add an equal volume (10 mL) of chloroform:isoamyl alcohol (24:1).
-
Mix gently by inverting the tube for 5-10 minutes to form an emulsion. This step removes proteins and other hydrophobic contaminants.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the aqueous and organic phases.[14]
-
Using a wide-bore pipette tip, carefully transfer the upper aqueous phase to a new tube. Be careful not to disturb the interface.
-
-
Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix very gently by inverting the tube several times. HMW DNA should precipitate as a white, fibrous mass.[15]
-
The DNA can often be spooled out using a sterile glass rod. Alternatively, incubate at -20°C for 30 minutes to enhance precipitation.
-
Pellet the DNA by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
-
Washing and Resuspension:
-
Carefully decant the supernatant.
-
Wash the DNA pellet by adding 5 mL of ice-cold 70% ethanol and gently inverting the tube.[16]
-
Centrifuge at 8,000 x g for 5 minutes. Decant the ethanol.
-
Repeat the wash step.
-
Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make the DNA difficult to dissolve.[17]
-
Resuspend the DNA pellet in 50-200 µL of TE buffer. HMW DNA dissolves slowly; incubate at 4°C overnight with gentle rocking.
-
To remove contaminating RNA, add RNase A to a final concentration of 20 µg/mL and incubate at 37°C for 30 minutes.[4]
-
-
Quality Control:
-
Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~1.8 and an A260/A230 ratio of 2.0-2.2.[18]
-
Evaluate the integrity and size distribution of the HMW DNA by running an aliquot on a 0.8% agarose (B213101) gel or, for more accurate sizing, using pulsed-field gel electrophoresis (PFGE).
-
Mandatory Visualization
Caption: Workflow of the HTAB method for HMW DNA isolation.
Caption: Logical relationships in HTAB-based DNA purification.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low DNA Yield | Incomplete cell lysis. | Ensure tissue is ground to a fine, homogenous powder. Increase lysis incubation time.[17] |
| Insufficient starting material. | Use fresh, young tissue and increase the initial sample weight.[19] | |
| Degraded/Sheared DNA | Excessive mechanical force. | Avoid vigorous vortexing. Use wide-bore pipette tips for all transfers involving DNA. |
| DNase activity. | Work quickly, keep samples cold, and ensure EDTA is present in buffers to chelate Mg2+, a cofactor for many DNases.[20][10] | |
| Low Purity (A260/A280 < 1.8) | Protein contamination. | Ensure complete phase separation after chloroform extraction. Repeat the chloroform extraction step if the interface is cloudy.[21] |
| Low Purity (A260/230 < 2.0) | Polysaccharide or polyphenol contamination. | Ensure PVP is included in the extraction buffer. Perform an additional wash with 70% ethanol. |
| DNA Pellet Will Not Dissolve | Pellet was over-dried. | Do not dry the pellet for more than 10-15 minutes. To aid dissolution, heat to 55-65°C for 10-15 minutes after adding TE buffer.[17] |
References
- 1. neb.com [neb.com]
- 2. HMW DNA Extraction 101 [thermofisher.com]
- 3. BiblioBoard [openresearchlibrary.org]
- 4. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. High Molecular Weight DNA [coriell.org]
- 8. revvity.co.jp [revvity.co.jp]
- 9. nanoporetech.com [nanoporetech.com]
- 10. neb.com [neb.com]
- 11. HMW DNA extraction for Long Read Sequencing using CTAB [protocols.io]
- 12. protocols.io [protocols.io]
- 13. Total DNA isolation protocol [primerdigital.com]
- 14. researchgate.net [researchgate.net]
- 15. The CTAB Method: A Robust Approach to Plant Genomic DNA Isolation [greenskybio.com]
- 16. researchgate.net [researchgate.net]
- 17. mpbio.com [mpbio.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 20. High-molecular weight DNA extraction from challenging fungi using CTAB and gel purification [protocols.io]
- 21. willowfort.co.uk [willowfort.co.uk]
The Role of Hexyltrimethylammonium Bromide in Mesoporous Silica Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesoporous silica (B1680970) nanoparticles (MSNs) have emerged as a versatile platform in various scientific fields, particularly in drug delivery, owing to their high surface area, tunable pore size, and excellent biocompatibility. The synthesis of MSNs is a meticulously controlled process where surfactants play a pivotal role as structure-directing agents. This document details the specific role of Hexyltrimethylammonium bromide (HTAB), a cationic surfactant, in the synthesis of MSNs. While less common than its longer-chain counterparts like Cetyltrimethylammonium bromide (CTAB), HTAB's shorter alkyl chain offers a unique avenue for producing MSNs with smaller pore sizes, a critical parameter for the controlled release of small-molecule drugs.
Introduction: The Templating Role of this compound (HTAB)
The synthesis of mesoporous silica nanoparticles is predominantly a surfactant-templated sol-gel process. Cationic surfactants, such as this compound (HTAB), are fundamental to this process, acting as a template or porogen. The mechanism unfolds in an aqueous solution where the HTAB molecules, above their critical micelle concentration (CMC), self-assemble into spherical or rod-shaped micelles. In these micelles, the hydrophilic quaternary ammonium (B1175870) head groups are oriented towards the aqueous phase, while the hydrophobic hexyl chains form the core.
The synthesis proceeds with the introduction of a silica precursor, most commonly tetraethyl orthosilicate (B98303) (TEOS). Under basic or acidic catalysis, TEOS undergoes hydrolysis and condensation. The resulting negatively charged silicate (B1173343) oligomers are electrostatically attracted to the positively charged surfaces of the HTAB micelles. This interaction guides the condensation of the silica framework around the micelles, essentially creating a silica "cast" of the micellar arrangement.
The final crucial step is the removal of the surfactant template, which is typically achieved through calcination (high-temperature treatment) or solvent extraction. This process evacuates the organic template, leaving behind a network of uniform, mesoporous channels within the silica nanoparticles. The dimensions of these pores are directly influenced by the size and shape of the surfactant micelles.
The Influence of the Hexyl Chain
The length of the alkyl chain of the surfactant is a critical determinant of the resulting pore size of the MSNs. The shorter hexyl (C6) chain of HTAB, as compared to the more commonly used dodecyl (C12) or cetyl (C16) chains, leads to the formation of smaller micelles. Consequently, the use of HTAB as a template results in MSNs with smaller pore diameters, typically in the lower mesoporous range. This property is particularly advantageous for applications requiring precise control over the release kinetics of small-molecule drugs, where larger pores might lead to premature or overly rapid release. The choice of surfactant alkyl chain length is, therefore, a key parameter for tuning the final properties of the MSNs for specific applications.[1][2][3][4]
Experimental Protocols
The following is a generalized protocol for the synthesis of mesoporous silica nanoparticles using HTAB as the templating agent. It is important to note that reaction parameters such as temperature, pH, and reactant concentrations may require optimization to achieve desired particle size and porosity.
Materials
-
This compound (HTAB)
-
Tetraethyl orthosilicate (TEOS)
-
Ammonium Hydroxide (B78521) (NH₄OH, 28-30%) or Sodium Hydroxide (NaOH)
-
Ethanol (B145695) (EtOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl) for template removal (optional)
Synthesis of HTAB-Templated MSNs
-
Micelle Formation: In a flask, dissolve a specific amount of HTAB in a solution of deionized water and ethanol under vigorous stirring. The exact concentrations will influence the final particle size.
-
Catalyst Addition: To the surfactant solution, add the base catalyst (e.g., ammonium hydroxide or sodium hydroxide) dropwise while maintaining vigorous stirring. The solution should become clear.
-
Silica Precursor Addition: Add TEOS dropwise to the basic surfactant solution under continuous stirring. The rate of addition is crucial to control the nucleation and growth of the nanoparticles.
-
Reaction: Allow the reaction to proceed for a set period (typically 2-4 hours) at a controlled temperature (room temperature to 80°C). A white precipitate of silica nanoparticles will form.
-
Nanoparticle Collection: Collect the synthesized nanoparticles by centrifugation or filtration.
-
Washing: Wash the collected nanoparticles multiple times with deionized water and ethanol to remove any unreacted reagents.
Template Removal
-
Calcination: Dry the washed nanoparticles and then heat them in a furnace at a high temperature (e.g., 550°C) for several hours to burn off the organic HTAB template.
-
Solvent Extraction: As an alternative to calcination, the template can be removed by suspending the nanoparticles in an acidic ethanol solution (e.g., ethanol with HCl) and refluxing for several hours. This is a milder method that can preserve surface functional groups.
Data Presentation: Physicochemical Properties
The properties of MSNs are highly dependent on the synthesis conditions. The following table provides representative data for MSNs synthesized with surfactants of varying alkyl chain lengths to illustrate the expected impact of using HTAB. It is important to note that specific values for HTAB-synthesized MSNs may vary and require experimental determination.
| Surfactant (Alkyl Chain Length) | Typical Particle Size (nm) | Typical Pore Diameter (nm) | Typical Surface Area (m²/g) |
| HTAB (C6) (Expected) | 50 - 150 | 1.5 - 2.5 | 800 - 1200 |
| Octyl-TAB (C8) | 100 - 200 | 1.6 - 3.0 | 900 - 1300 |
| Dodecyl-TAB (C12) | 100 - 300 | 2.5 - 4.0 | 800 - 1100 |
| Cetyl-TAB (CTAB) (C16) | 100 - 400 | 3.0 - 5.0 | 700 - 1000 |
Note: Data for C8, C12, and C16 are based on published literature.[3] The data for HTAB (C6) is an extrapolation based on the established trend of decreasing pore size with shorter alkyl chain length.
Visualization of the Synthesis Workflow
The following diagrams illustrate the key stages in the synthesis of mesoporous silica nanoparticles using HTAB as a template.
Caption: Experimental workflow for the synthesis of HTAB-templated mesoporous silica nanoparticles.
Caption: Logical relationship of the templating mechanism in MSN synthesis.
Applications in Drug Development
The unique characteristics of MSNs synthesized with HTAB make them promising candidates for various drug delivery applications:
-
Controlled Release of Small Molecules: The smaller pore size is ideal for achieving sustained release of low molecular weight drugs, preventing burst release and maintaining therapeutic concentrations for longer periods.
-
Targeted Drug Delivery: The surface of the MSNs can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.
-
Co-delivery Systems: MSNs can be engineered to carry multiple therapeutic agents simultaneously, allowing for combination therapies to be delivered in a single nanocarrier.
Conclusion
This compound serves as an effective, albeit less conventional, templating agent for the synthesis of mesoporous silica nanoparticles. Its short alkyl chain provides a direct and reliable method for producing MSNs with smaller pore diameters. This capability for precise pore size engineering makes HTAB a valuable tool for researchers and drug development professionals aiming to design sophisticated nanocarriers for the controlled and targeted delivery of therapeutic agents. Further optimization of synthesis parameters using HTAB will undoubtedly expand the utility of MSNs in advanced biomedical applications.
References
- 1. Effects of different chain lengths and chiral branched amino acids on the synthesis of mesoporous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key Parameters for the Rational Design, Synthesis, and Functionalization of Biocompatible Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol: Micellar Electrokinetic Chromatography (MEKC) for the Analysis of Acidic Drugs Using Hexyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique within the field of capillary electrophoresis (CE) that allows for the analysis of a wide range of compounds, including neutral molecules and ions.[1] The technique utilizes a surfactant, added to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC), to form micelles. These micelles act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer.[1][2]
Hexyltrimethylammonium bromide (HTAB) is a cationic surfactant that can be employed in MEKC. As a quaternary ammonium (B1175870) compound, it forms positively charged micelles in the BGE.[3] This characteristic is particularly advantageous for the separation of anionic compounds, such as acidic drugs (e.g., non-steroidal anti-inflammatory drugs - NSAIDs), due to strong electrostatic interactions with the cationic micelle surface, in addition to hydrophobic interactions. The use of a cationic surfactant like HTAB typically reverses the direction of the electroosmotic flow (EOF) in a bare fused-silica capillary, which is a key consideration in method development.[4]
This document provides a detailed protocol for the development and application of a MEKC method using HTAB for the separation and analysis of acidic drugs.
Materials and Reagents
-
Surfactant: this compound (HTAB)
-
Buffer Components: Sodium tetraborate (B1243019) decahydrate (B1171855), Sodium phosphate (B84403) monobasic, Sodium phosphate dibasic, Boric acid
-
pH Modifiers: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Organic Modifiers: Acetonitrile (ACN), Methanol (B129727) (MeOH) (HPLC Grade)
-
Analytes: Acidic drug standards (e.g., Ibuprofen, Ketoprofen, Naproxen)
-
Solvent: Deionized water (18.2 MΩ·cm)
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d.)
Instrumentation
-
Capillary Electrophoresis system equipped with:
-
UV-Vis or Diode Array Detector (DAD)
-
High-voltage power supply capable of delivering at least ±30 kV
-
Autosampler
-
Temperature-controlled capillary cassette
-
-
pH meter
-
Sonicator
-
Vortex mixer
-
Analytical balance
-
Syringe filters (0.22 µm)
Experimental Protocols
Preparation of Buffers and Solutions
4.1.1. Background Electrolyte (BGE) Preparation (Example: 20 mM Borate Buffer, pH 9.2, with 50 mM HTAB)
-
Prepare 100 mM Borate Buffer Stock Solution: Dissolve an appropriate amount of sodium tetraborate decahydrate in deionized water to make a 100 mM stock solution. Adjust the pH to 9.2 with a boric acid solution or NaOH.
-
Prepare BGE: In a 100 mL volumetric flask, add:
-
20 mL of the 100 mM Borate Buffer stock solution.
-
An amount of HTAB corresponding to a final concentration of 50 mM (e.g., for a 100 mL final volume, add the required mass of HTAB).
-
If an organic modifier is required (e.g., 15% ACN), add 15 mL of acetonitrile.
-
Bring the flask to the final volume with deionized water.
-
-
Final Steps: Mix the solution thoroughly. Sonicate for 10-15 minutes to ensure complete dissolution of all components. Filter the BGE through a 0.22 µm syringe filter before use.
Capillary Conditioning
4.2.1. New Capillary Conditioning:
-
Rinse the new capillary with 1.0 M NaOH for 30 minutes.
-
Rinse with deionized water for 30 minutes.
-
Rinse with the BGE for at least 30 minutes to equilibrate.
4.2.2. Daily Capillary Conditioning:
-
Rinse with 0.1 M NaOH for 10 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the BGE for 15 minutes before the first injection.
-
Between runs, a short rinse (2-3 minutes) with the BGE is recommended to maintain reproducibility.
Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of the acidic drug standards (e.g., 1 mg/mL) in a suitable solvent, such as methanol or a methanol:water mixture.
-
Working Standard Mixture: Prepare a working mixture of the analytes by diluting the stock solutions with the BGE or a solvent of similar composition to the BGE to the desired concentration (e.g., 20-100 µg/mL).
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter before placing it in the autosampler.
MEKC Analysis
-
Instrument Setup:
-
Install the conditioned capillary.
-
Place the BGE and sample vials in the autosampler.
-
Set the capillary temperature (e.g., 25 °C).
-
Set the detection wavelength (e.g., 214 nm or a wavelength specific to the analytes).
-
-
Injection: Inject the sample using either hydrodynamic (pressure) or electrokinetic injection. A typical starting point for hydrodynamic injection is 50 mbar for 5 seconds.
-
Separation: Apply the separation voltage. Since HTAB is a cationic surfactant that reverses the EOF, a negative polarity (anode at the outlet, cathode at the inlet) is typically used. A starting voltage of -15 kV to -25 kV is recommended.
-
Data Acquisition: Record the electropherogram for a sufficient duration to allow all analytes to be detected.
Data Presentation: Method Development Parameters
The following tables summarize typical starting ranges for the key parameters in developing a MEKC method with HTAB. Optimization is crucial and should be performed systematically.
Table 1: Typical CE-MEKC Instrumental and Chemical Parameters for Method Development with HTAB.
| Parameter | Typical Starting Range | Purpose/Effect |
| Capillary | 50 µm i.d., 40-60 cm total length | Standard dimensions offering a balance of efficiency and detection sensitivity. |
| Background Electrolyte | Borate, Phosphate | Common buffers providing good buffering capacity in the required pH range. |
| Buffer Concentration | 10 - 50 mM | Affects ionic strength, current, and Joule heating. Higher concentrations can improve peak shape but increase current. |
| Buffer pH | 8.0 - 10.0 | Controls the ionization of acidic analytes and the charge on the capillary wall. Higher pH ensures acidic drugs are fully anionic. |
| HTAB Concentration | 20 - 100 mM | Must be above the CMC. Affects the amount of pseudo-stationary phase, influencing retention factor and selectivity. |
| Organic Modifier (ACN/MeOH) | 0 - 25% (v/v) | Alters the polarity of the aqueous phase and can modify the partitioning of analytes into the micelle, affecting selectivity and analysis time.[1] |
| Separation Voltage | -15 to -25 kV | Higher voltage decreases analysis time but increases current and Joule heating, which can broaden peaks. |
| Temperature | 20 - 35 °C | Affects buffer viscosity, CMC, and partitioning equilibrium. Consistent temperature control is critical for reproducibility. |
| Injection | 25-50 mbar for 3-10 s | Controls the amount of sample introduced. Should be optimized for good peak shape and sensitivity. |
| Detection Wavelength | 200 - 220 nm or λmax of analytes | Lower UV wavelengths provide general sensitivity for many pharmaceuticals. Use λmax for higher specificity. |
Table 2: Influence of Key Parameters on Separation Performance.
| Parameter Increased | Effect on Migration Time | Effect on Resolution | Potential Issues |
| HTAB Concentration | Increases (for anionic analytes) | Can increase or decrease | Higher viscosity, increased current. |
| Buffer pH | Decreases (for anionic analytes) | Can increase or decrease | Analyte degradation at extreme pH. |
| Organic Modifier % | Decreases | Can increase or decrease | May decrease micellar solubilization. |
| Voltage (Absolute Value) | Decreases | Can increase or decrease | Excessive Joule heating, peak broadening. |
Visualizations
Experimental Workflow
The general workflow for performing a MEKC analysis is depicted below.
Caption: Figure 1: General Experimental Workflow for MEKC Analysis.
Method Development Logic
The process of optimizing a MEKC separation involves a logical, step-by-step adjustment of parameters.
Caption: Figure 2: Logical Workflow for MEKC Method Development.
References
Application Notes and Protocols: Hexyltrimethylammonium Bromide in the Preparation of Silver Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver nanoparticles (AgNPs) are of significant interest in various scientific and biomedical fields due to their unique physicochemical and biological properties, including their potent antimicrobial activity. The synthesis of stable and well-dispersed AgNPs is crucial for their effective application. Hexyltrimethylammonium bromide (HTAB) is a cationic surfactant that can be employed as a capping and stabilizing agent in the synthesis of AgNPs. The hydrophobic hexyl tail of HTAB interacts with the nanoparticle surface, while the positively charged trimethylammonium head group provides electrostatic stabilization, preventing agglomeration. This document provides detailed protocols and application notes on the use of HTAB in the preparation of silver nanoparticles.
Note on Data Availability: Detailed experimental data and protocols specifically for this compound (HTAB) in silver nanoparticle synthesis are limited in publicly available literature. Much of the research has focused on the closely related and longer-chain cationic surfactant, Cetyltrimethylammonium Bromide (CTAB). The principles and procedures are largely analogous. Therefore, this document provides detailed protocols and data for CTAB as a representative and well-documented cationic surfactant for AgNP synthesis, which can be adapted for use with HTAB.
Experimental Protocols
Protocol 1: Chemical Reduction Synthesis of Silver Nanoparticles using CTAB
This protocol describes the synthesis of silver nanoparticles by the chemical reduction of silver nitrate (B79036) with sodium borohydride (B1222165) in the presence of CTAB as a stabilizing agent.
Materials:
-
Silver nitrate (AgNO₃)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Equipment:
-
Glass beakers and flasks
-
Magnetic stirrer and stir bars
-
Pipettes
-
Spectrophotometer (for UV-Vis analysis)
-
Dynamic Light Scattering (DLS) instrument (for size and zeta potential measurement)
-
Transmission Electron Microscope (TEM)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.01 M solution of AgNO₃ in deionized water.
-
Prepare a 0.01 M solution of CTAB in deionized water.
-
Prepare a fresh 0.01 M solution of NaBH₄ in ice-cold deionized water immediately before use.
-
-
Synthesis of Silver Nanoparticles:
-
In a clean glass beaker, mix 50 mL of the 0.01 M AgNO₃ solution with 50 mL of the 0.01 M CTAB solution.
-
Stir the mixture vigorously on a magnetic stirrer for 30 minutes at room temperature.
-
While stirring, rapidly add 2 mL of the freshly prepared, ice-cold 0.01 M NaBH₄ solution to the AgNO₃/CTAB mixture.
-
A color change to yellowish-brown should be observed, indicating the formation of silver nanoparticles.
-
Continue stirring the solution for another 30 minutes to ensure the completion of the reaction and stabilization of the nanoparticles.
-
-
Purification of Silver Nanoparticles:
-
Transfer the synthesized silver nanoparticle solution to centrifuge tubes.
-
Centrifuge the solution at 10,000 rpm for 20 minutes to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps two more times to remove excess reactants.
-
-
Characterization:
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of the purified silver nanoparticle solution. The characteristic surface plasmon resonance (SPR) peak for spherical silver nanoparticles is typically observed between 400-450 nm.
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and zeta potential of the nanoparticles to assess their size distribution and surface charge, respectively.
-
Transmission Electron Microscopy (TEM): Visualize the morphology and determine the core size of the synthesized silver nanoparticles.
-
Data Presentation
The following tables summarize typical quantitative data obtained for the characterization of CTAB-stabilized silver nanoparticles. Similar trends can be expected for HTAB-stabilized nanoparticles, although the absolute values may differ.
Table 1: Effect of CTAB Concentration on Silver Nanoparticle Size and Zeta Potential
| CTAB Concentration (mM) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| 0.1 | 120 ± 15 | +35 ± 5 |
| 0.5 | 85 ± 10 | +42 ± 4 |
| 1.0 | 50 ± 8 | +55 ± 3 |
| 5.0 | 30 ± 5 | +60 ± 2 |
Note: This data is representative and may vary depending on the specific synthesis conditions.
Table 2: Antimicrobial Activity of CTAB-Stabilized Silver Nanoparticles
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli (Gram-negative) | 4 - 16 |
| Staphylococcus aureus (Gram-positive) | 8 - 32 |
| Pseudomonas aeruginosa (Gram-negative) | 16 - 64 |
| Candida albicans (Fungus) | 32 - 128 |
Note: MIC values can vary based on the nanoparticle size, concentration, and the specific microbial strain.
Visualizations
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Hexyltrimethylammonium Bromide (HTAB/CTAB) DNA Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low DNA yield during Hexyltrimethylammonium bromide (HTAB), commonly known as Cetyltrimethylammonium bromide (CTAB), extraction protocols.
Troubleshooting Guide: Low DNA Yield
This guide addresses specific problems encountered during HTAB/CTAB DNA extraction that can lead to lower than expected yields.
Question: Why is my DNA yield consistently low when using an HTAB/CTAB protocol?
Answer:
Low DNA yield in HTAB/CTAB extractions can arise from several factors throughout the procedure. The most common issues include:
-
Incomplete Cell Lysis: If the initial grinding of the tissue is insufficient or the volume of lysis buffer is inadequate for the amount of starting material, cells will not be effectively broken open to release the DNA.[1][2]
-
Suboptimal Lysis Buffer Composition: The concentration of HTAB/CTAB or other components like NaCl may not be ideal for your specific sample type, leading to inefficient lysis and DNA release.[1][3][4]
-
Contamination: High levels of polysaccharides and polyphenols, particularly in plant and fungal samples, can interfere with DNA precipitation, resulting in a lower yield.[1][5]
-
Inefficient DNA Precipitation: Using incorrect volumes of isopropanol (B130326) or ethanol (B145695), or having insufficient incubation times, can lead to incomplete precipitation of DNA from the aqueous phase.[1]
-
Loss of DNA Pellet: The DNA pellet can be small and translucent, making it easy to accidentally discard during washing steps.[1]
-
Poor Sample Quality: Starting with degraded, old, or improperly stored tissue will naturally result in a low yield of high-molecular-weight DNA.[2][3][6]
Question: How can I improve the cell lysis step for tough tissues?
Answer:
For tissues that are difficult to lyse, consider the following protocol modifications:
-
Thorough Mechanical Disruption: Ensure the sample is ground to a very fine powder. Using liquid nitrogen during this process can make the tissue brittle and easier to grind, which is especially effective for tough plant material.[1]
-
Enzymatic Digestion: The addition of enzymes can significantly improve the breakdown of cellular structures. Proteinase K is commonly used to degrade proteins, including nucleases that can degrade DNA.[1][7]
-
Optimize Lysis Buffer: Ensure the lysis buffer is pre-warmed to the recommended temperature (typically 60-65°C) before adding it to the sample.[1] The volume of lysis buffer should be sufficient to completely submerge the tissue powder.
-
Increase Incubation Time: Extending the incubation time at 65°C can enhance lysis, particularly for samples with high protein or polysaccharide content.[3]
Question: My DNA pellet is brown and gelatinous. What does this indicate and how can I fix it?
Answer:
A brown and gelatinous pellet is a classic sign of significant contamination with polysaccharides and polyphenols.[1] These contaminants can inhibit downstream applications like PCR. To mitigate this, you can modify your extraction buffer:
-
Increase Salt Concentration: A higher concentration of NaCl (e.g., 1.4 M or greater) in the lysis buffer helps to keep polysaccharides in solution while the DNA is precipitated.[1][5]
-
Add PVP (Polyvinylpyrrolidone): PVP can be added to the lysis buffer to help bind and remove phenolic compounds.[1]
-
Use β-mercaptoethanol: This reducing agent can help to inhibit the oxidation of phenols that can damage DNA.[2][8]
| Parameter | Standard Protocol | Optimized for High Polysaccharides |
| NaCl Concentration | 1.4 M | >1.4 M to 2.5 M |
| PVP in Lysis Buffer | Optional/Not Included | 1-2% (w/v) |
| β-mercaptoethanol | 0.2% (v/v) | Up to 1% (v/v) |
Question: I don't see a DNA pellet after adding isopropanol/ethanol. What should I do?
Answer:
If a DNA pellet is not visible, several factors could be at play. Here are some troubleshooting steps:
-
Increase Incubation Time for Precipitation: Extend the incubation period at -20°C. For low DNA concentrations, an overnight incubation can significantly improve the yield.[1][9]
-
Ensure Proper Mixing: After adding isopropanol or ethanol, mix the solution gently by inverting the tube several times until a precipitate becomes visible.[1] Vigorous shaking can shear the DNA.
-
Check Reagent Volumes: Ensure you are adding the correct volume of alcohol. Typically, 0.6-0.7 volumes of isopropanol or 2-2.5 volumes of cold ethanol are used.[1]
-
Use a Carrier: If you anticipate a very low yield, adding a carrier like glycogen (B147801) or linear polyacrylamide can help visualize and pellet the DNA.
-
Centrifugation: Make sure you are centrifuging at a sufficiently high speed (e.g., >10,000 x g) for an adequate amount of time (10-20 minutes) to pellet the DNA effectively.[1]
HTAB/CTAB DNA Extraction Workflow
Caption: A standard workflow for DNA extraction using the HTAB/CTAB method.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low DNA yield in HTAB/CTAB extractions.
Frequently Asked Questions (FAQs)
Q1: What is the role of HTAB/CTAB in DNA extraction?
HTAB (or CTAB) is a cationic detergent. Its primary roles are to break down cell membranes by solubilizing lipids and proteins, denature proteins (including DNA-degrading nucleases), and help remove polysaccharides.[1][4] In the presence of high salt concentrations, HTAB forms complexes with proteins and most polysaccharides, allowing them to be separated from the DNA, which remains in the solution.[1]
Q2: What do low A260/280 and A260/230 ratios indicate?
Spectrophotometric ratios are key indicators of DNA purity:
-
A260/280 Ratio: A ratio of ~1.8 is generally accepted as "pure" for DNA. A lower ratio (<1.7) often indicates the presence of protein or phenol (B47542) contamination.[6][10]
-
A260/230 Ratio: This ratio should ideally be in the range of 2.0-2.2. A lower ratio can indicate the presence of contaminants that absorb at 230 nm, such as polysaccharides, polyphenols, or salts from the extraction buffer.[10][11]
| Purity Ratio | Ideal Value | Low Value Indicates | Troubleshooting |
| A260/280 | ~1.8 | Protein/Phenol Contamination | Repeat the chloroform:isoamyl alcohol step; ensure no interface is transferred.[1][6] |
| A260/230 | 2.0 - 2.2 | Polysaccharide/Polyphenol/Salt Contamination | Increase NaCl in lysis buffer; perform an additional 70% ethanol wash of the DNA pellet.[1][10] |
Q3: Can I store my samples before DNA extraction? If so, how?
Yes, but proper storage is critical to prevent DNA degradation.[2][6] For long-term storage, it is best to flash-freeze fresh tissue in liquid nitrogen and then store it at -80°C.[12] Avoid repeated freezing and thawing cycles, as this can shear the DNA and reduce yield. If immediate processing isn't possible, storing the sample in a suitable buffer at low temperatures can also minimize nuclease activity.[2]
Q4: Is it necessary to use phenol in the purification step?
While many traditional HTAB/CTAB protocols use a phenol-chloroform extraction step to remove proteins, it is not always necessary and involves hazardous chemicals.[5] The chloroform:isoamyl alcohol step is effective at denaturing proteins and separating the aqueous and organic phases.[1] For many applications, a chloroform-only purification is sufficient. However, for samples with very high protein content, a phenol-chloroform extraction may yield purer DNA.[9][10]
Q5: Why is a 70% ethanol wash performed after pelleting the DNA?
The 70% ethanol wash is a crucial step for removing salts and other water-soluble contaminants that may have co-precipitated with the DNA.[1] A clean DNA pellet is essential for good performance in downstream applications. It is important to remove as much of the ethanol as possible before resuspending the DNA, as residual ethanol can inhibit enzymatic reactions.[13] However, do not over-dry the pellet, as this can make it difficult to resuspend.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 3. Navigating the Challenges: Limitations of the CTAB Method in DNA Extraction [greenskybio.com]
- 4. CTAB Plant DNA Extraction: An Overview and Methodology [plantextractwholesale.com]
- 5. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 6. Genomic DNA Preparation Troubleshooting [sigmaaldrich.com]
- 7. Selection and Optimization of High-Yielding DNA Isolation Protocol for Quantitative Analyses of Methanogenic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. academic.oup.com [academic.oup.com]
- 10. Vista de Comparación de protocolos de aislamiento de DNA a partir de semilla de soya | Revista Mexicana de Ciencias Agrícolas [cienciasagricolas.inifap.gob.mx]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. neb.com [neb.com]
- 13. willowfort.co.uk [willowfort.co.uk]
Technical Support Center: Managing Hexyltrimethylammonium Bromide (HTAB) Contamination in DNA Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Hexyltrimethylammonium bromide (HTAB) contamination in their DNA samples.
Troubleshooting Guide
Contamination of DNA samples with this compound (HTAB), a cationic surfactant, can significantly impact downstream applications such as PCR, sequencing, and enzymatic reactions. This guide provides a step-by-step approach to identifying and removing HTAB contamination.
Problem: Suspected HTAB Contamination in a DNA Sample
Symptoms:
-
Poor performance in downstream applications (e.g., PCR inhibition, sequencing failures).
-
Abnormal spectrophotometric readings, particularly a low A260/A230 ratio.
-
Difficulty resuspending the DNA pellet.
-
Visible precipitate or cloudiness in the DNA solution.
Logical Workflow for Troubleshooting HTAB Contamination
Caption: A decision-making workflow for identifying, removing, and validating the cleanup of HTAB contamination from DNA samples.
FAQs: HTAB Contamination
Q1: What is this compound (HTAB) and how does it contaminate DNA samples?
A1: this compound (HTAB) is a cationic surfactant. Its positively charged headgroup interacts electrostatically with the negatively charged phosphate (B84403) backbone of DNA, forming a complex. Contamination can occur if HTAB is used in upstream sample processing or lysis buffers and is not adequately removed during the initial DNA purification.
Q2: Why is HTAB contamination a problem for my experiments?
A2: Residual HTAB can inhibit enzymes crucial for downstream molecular biology applications. For instance, it can inhibit Taq polymerase in PCR, leading to reduced or no amplification. It can also interfere with library preparation for sequencing and other enzymatic assays.
Q3: How can I detect HTAB contamination?
A3: Direct detection of HTAB requires specialized analytical techniques like NMR, which are not commonly available in molecular biology labs.[1] However, you can infer its presence through indirect methods:
-
Spectrophotometry: A low A260/A230 ratio (often below 1.8) can indicate the presence of organic contaminants like HTAB.
-
Functional Assays: Persistent inhibition of a well-controlled PCR is a strong indicator of contamination.
Q4: Can I use a standard ethanol (B145695) precipitation to remove HTAB?
A4: A standard ethanol precipitation alone may not be sufficient as the HTAB can co-precipitate with the DNA due to their strong interaction. A modified high-salt precipitation is necessary to first dissociate the HTAB-DNA complex.
Q5: Are there commercial kits that can remove HTAB contamination?
A5: Yes, most commercial DNA cleanup kits based on silica-membrane spin columns are effective at removing detergents and other contaminants.[2][3][4] These kits use chaotropic salts that disrupt the HTAB-DNA interaction and allow for the selective binding of DNA to the silica membrane, while contaminants are washed away.
Experimental Protocols for HTAB Removal
Below are two detailed protocols for removing HTAB contamination from your DNA sample.
Protocol 1: High-Salt Precipitation
This method relies on increasing the salt concentration to dissociate the HTAB from the DNA, followed by ethanol precipitation of the DNA.
Materials:
-
5 M Sodium Chloride (NaCl)
-
Ice-cold 100% Ethanol
-
70% Ethanol (room temperature)
-
Nuclease-free water or TE buffer
-
Microcentrifuge
Procedure:
-
Dissociation: To your DNA sample, add 5 M NaCl to a final concentration of 1.0-1.4 M. Mix gently by flicking the tube. This high salt concentration helps to disrupt the electrostatic interaction between HTAB and DNA.
-
Precipitation: Add 2 to 2.5 volumes of ice-cold 100% ethanol to the high-salt DNA solution.
-
Incubation: Mix by inverting the tube several times and incubate at -20°C for at least 1 hour to precipitate the DNA. For low DNA concentrations, a longer incubation period may be necessary.
-
Pelleting: Centrifuge the sample at maximum speed (e.g., >12,000 x g) for 15-20 minutes at 4°C to pellet the DNA.
-
Washing: Carefully decant the supernatant without disturbing the DNA pellet. Wash the pellet by adding 500 µL of room-temperature 70% ethanol. This step removes residual salt and HTAB.
-
Repeat Wash: Centrifuge at maximum speed for 5 minutes at 4°C. Carefully decant the ethanol. Repeat the wash with 70% ethanol one more time.
-
Drying: After the final wash, briefly centrifuge the tube again and use a pipette to remove any remaining ethanol. Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet, as this can make it difficult to resuspend.
-
Resuspension: Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.
Protocol 2: Commercial Silica Spin-Column Cleanup
This is a rapid and highly effective method for removing various contaminants, including detergents. The exact volumes and steps may vary depending on the manufacturer, so always refer to the specific kit's protocol.
General Procedure (based on common kits):
-
Binding Buffer Addition: Add the volume of binding buffer (containing a chaotropic salt like guanidine (B92328) hydrochloride) specified in the kit's protocol to your DNA sample. Mix well.
-
Column Loading: Transfer the mixture to the provided silica spin column, which is placed in a collection tube.
-
Binding: Centrifuge for the time and speed recommended by the manufacturer (typically ~1 minute at >10,000 x g). This step binds the DNA to the silica membrane. Discard the flow-through.
-
Washing: Add the specified volume of wash buffer (usually containing ethanol) to the column. Centrifuge and discard the flow-through. This step is often repeated.
-
Dry Spin: To remove any residual ethanol from the wash buffer, centrifuge the empty column for 1-2 minutes.
-
Elution: Place the column in a clean, nuclease-free microcentrifuge tube. Add the specified volume of elution buffer (often nuclease-free water or a low-salt buffer) directly to the center of the silica membrane.
-
Incubation and Elution: Incubate for 1-5 minutes at room temperature, then centrifuge to elute the purified DNA.
Quantitative Data Summary
The effectiveness of different cleanup methods can be assessed by spectrophotometric analysis and functional assays. The following table provides expected outcomes after successful HTAB removal.
| Parameter | Contaminated DNA (Typical) | Clean DNA (Expected) |
| A260/A280 Ratio | 1.7 - 2.0 | 1.8 - 2.0 |
| A260/A230 Ratio | < 1.8 | > 1.8 |
| PCR Amplification | Inhibited or No Amplification | Successful Amplification |
Note: The A260/A280 ratio is a measure of protein contamination, while the A260/A230 ratio is an indicator of contamination by organic compounds such as salts, phenols, and detergents like HTAB. A significant improvement in the A260/A230 ratio is a good indicator of successful HTAB removal.[5]
References
- 1. Quantification of residual cetyltrimethylammonium bromide (CTAB) and sodium deoxycholate (DOC) in Haemophilus influenzae type b (Hib) polysaccharide using NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. CTAB DNA extraction [ryaneckert.github.io]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hexyltrimethylammonium Bromide (HTAB) Concentration for Nanoparticle Size Control
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Hexyltrimethylammonium bromide (HTAB) concentration in nanoparticle synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of HTAB in nanoparticle synthesis?
This compound (HTAB) is a cationic surfactant that plays a crucial role in the synthesis of various nanoparticles, including gold, silver, and selenium.[1][2] Its primary functions are:
-
Stabilizing Agent: HTAB prevents the aggregation of nanoparticles once they are formed, ensuring a stable colloidal suspension.[2][3]
-
Size and Shape-Directing Agent: By forming micelles in the reaction solution, HTAB influences the nucleation and growth kinetics of the nanoparticles.[1][3][4] It can selectively bind to specific crystal facets of the growing nanoparticles, controlling their final size and shape.[3][5][6]
Q2: How does HTAB concentration affect nanoparticle size?
The concentration of HTAB is a critical parameter for controlling the final size of the nanoparticles. Generally, a higher concentration of HTAB leads to smaller and more uniform nanoparticles.[1] This is because a higher surfactant concentration provides more micelles, which serve as templates or "micro-reactors" for nanoparticle formation, leading to a higher nucleation rate and consequently smaller particles.[1][4] Conversely, at lower HTAB concentrations, fewer and larger nanoparticles are typically formed.
Q3: Is there an optimal HTAB concentration for a specific nanoparticle size?
The optimal HTAB concentration is highly dependent on the specific type of nanoparticle being synthesized, the desired size, and other reaction parameters such as temperature, pH, and the concentration of precursor salts and reducing agents.[4][7] It is often necessary to empirically determine the optimal concentration through a series of experiments.
Q4: What is the difference between HTAB and CTAB in nanoparticle synthesis?
This compound (HTAB) and Cetyltrimethylammonium bromide (CTAB) are both quaternary ammonium (B1175870) surfactants with similar structures. The primary difference is the length of their hydrophobic alkyl chains (6 carbons for HTAB and 16 for CTAB). While much of the available literature focuses on CTAB, the principles of their function in nanoparticle synthesis are analogous. CTAB, with its longer chain, has a lower critical micelle concentration (CMC) and can form more stable and ordered micellar structures, which can be advantageous for synthesizing highly anisotropic nanoparticles like nanorods.[7] However, HTAB can also be effectively used for size and shape control.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Nanoparticle Aggregation | Insufficient HTAB concentration. Inappropriate pH of the reaction medium. High ionic strength of the solution. | Increase the HTAB concentration to ensure adequate surface coverage of the nanoparticles. Adjust the pH to optimize the stability of the HTAB-capped nanoparticles. Use deionized water and minimize the concentration of other salts in the reaction. |
| Broad Particle Size Distribution | Inhomogeneous nucleation and growth rates. Inadequate mixing of reactants. | Optimize the HTAB concentration to control the nucleation burst. A higher concentration often leads to a more uniform size distribution. Ensure rapid and vigorous stirring during the addition of the reducing agent to promote homogeneous nucleation. |
| Formation of Undesired Shapes (e.g., spheres instead of rods) | Incorrect HTAB concentration. Presence of impurities. Inappropriate temperature. | The HTAB concentration is crucial for directing anisotropic growth. A systematic variation of the HTAB concentration is recommended. Use high-purity reagents and thoroughly clean all glassware. Optimize the reaction temperature, as it influences the micellar structure of HTAB and the reaction kinetics.[1] |
| Low Yield of Nanoparticles | Sub-optimal concentration of reactants. Inefficient reduction of the metal precursor. | Systematically vary the concentrations of the metal precursor, reducing agent, and HTAB to find the optimal ratio for high yield. Ensure the reducing agent is fresh and added at the appropriate rate. |
| Inconsistent Results Between Batches | Variations in experimental conditions. Purity of HTAB. | Strictly control all experimental parameters, including temperature, stirring rate, and the rate of addition of reagents. Use HTAB from the same supplier and lot number to minimize variability. |
Quantitative Data
Table 1: Effect of HTAB/CTAB Concentration on Gold Nanoparticle Dimensions
| Surfactant | Concentration (mM) | Average Diameter (nm) | Aspect Ratio | Reference |
| HTAB | 100 | - | <10 | [1] |
| HTAB | 600 | - | ~30 | [1] |
| CTAB | 0.5 | 13.1 | - | [8] |
| CTAB | 1.0 | 10.4 | - | [8] |
| CTAB | 5.0 | 3.5 | - | [8] |
Note: Data for HTAB primarily discusses aspect ratio changes in nanorods, while CTAB data shows changes in the diameter of spherical nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of Gold Nanoparticles with Varying HTAB Concentrations
This protocol describes a general method for synthesizing gold nanoparticles where the HTAB concentration is varied to control the final particle size.
Materials:
-
This compound (HTAB)
-
Tetrachloroauric(III) acid (HAuCl₄) solution (e.g., 25 mM)
-
Sodium borohydride (B1222165) (NaBH₄) solution (e.g., 10 mM, freshly prepared in an ice bath)
-
Deionized water
Procedure:
-
Preparation of HTAB Solutions: Prepare a series of aqueous solutions with varying concentrations of HTAB (e.g., 50 mM, 100 mM, 200 mM, 400 mM).
-
Reaction Setup: In a clean flask, add a specific volume of the HAuCl₄ solution to a specific volume of one of the HTAB solutions under vigorous stirring. For example, add 0.1 mL of 25 mM HAuCl₄ to 10 mL of the HTAB solution.
-
Reduction: Rapidly inject a specific volume of ice-cold NaBH₄ solution (e.g., 0.3 mL of 10 mM) into the HAuCl₄-HTAB solution while stirring vigorously.
-
Observation: The solution should change color, indicating the formation of gold nanoparticles. Continue stirring for at least 2 hours.
-
Characterization: Analyze the resulting nanoparticle solution using UV-Vis spectroscopy to observe the surface plasmon resonance (SPR) peak, which is indicative of nanoparticle size. Further characterize the size and morphology using Transmission Electron Microscopy (TEM).
-
Optimization: Repeat steps 2-5 for each of the different HTAB concentrations to determine the relationship between HTAB concentration and nanoparticle size.
Mandatory Visualizations
Caption: Experimental workflow for synthesizing gold nanoparticles with varying HTAB concentrations.
Caption: Logical relationship of HTAB concentration's influence on nanoparticle properties.
References
Technical Support Center: Overcoming PCR Inhibition by Hexyltrimethylammonium Bromide (HTAB)
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent PCR inhibition caused by Hexyltrimethylammonium bromide (HTAB) carryover in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HTAB) and why is it a PCR inhibitor?
This compound (HTAB) is a cationic detergent. Cationic detergents are known to be potent PCR inhibitors. While the exact mechanism of inhibition by HTAB is not extensively documented in readily available literature, it is understood that ionic detergents can inhibit PCR through several mechanisms:
-
Direct interaction with DNA polymerase: Detergents can denature proteins, including the Taq polymerase enzyme essential for PCR, rendering it inactive.
-
Interaction with the DNA template: HTAB may bind to the negatively charged phosphate (B84403) backbone of the DNA, which can interfere with primer annealing and polymerase binding.
-
Chelation of essential cofactors: Although less common for this class of compounds, some inhibitors can sequester Mg2+ ions, which are critical for polymerase activity.
Q2: How can I detect if my PCR is being inhibited by HTAB?
Detecting PCR inhibition can be achieved through several methods:
-
Internal Positive Control (IPC): An IPC is a non-target DNA sequence added to the PCR reaction. If the target DNA fails to amplify but the IPC also fails or shows a significant delay in amplification (increase in Ct value in qPCR), it strongly suggests the presence of an inhibitor.
-
Serial Dilution of the Template: Diluting the DNA template can help differentiate between low template concentration and inhibition. If a 1:10 or 1:100 dilution of the template results in successful amplification, it is likely that an inhibitor was present and has been diluted to a non-inhibitory concentration.
-
Spectrophotometric Ratios: While not specific for HTAB, low A260/A230 ratios (ideally around 2.0-2.2 for pure DNA) can indicate the presence of co-purified contaminants, including salts and organic compounds.[1]
Q3: What are the primary strategies to prevent PCR inhibition from HTAB carryover?
There are two main approaches to combat PCR inhibition by HTAB:
-
Removal of HTAB from the DNA sample: This involves purification steps to eliminate the inhibitor before it can interfere with the PCR.
-
Neutralization of HTAB in the PCR reaction: This involves the use of additives in the PCR master mix that can counteract the inhibitory effects of HTAB.
Troubleshooting Guide
This guide provides detailed steps to diagnose and resolve PCR inhibition caused by HTAB.
Step 1: Diagnose the Inhibition
Before attempting to resolve the issue, it's crucial to confirm that HTAB carryover is the likely cause of PCR failure.
Troubleshooting Workflow for Diagnosing HTAB Inhibition
Caption: A flowchart to diagnose PCR inhibition.
Step 2: Implement a Solution
Once inhibition is confirmed, choose one or more of the following strategies.
Strategy 1: Removal of HTAB from DNA Samples
Physical removal of the inhibitor is often the most effective approach.
Method 1.1: Phenol-Chloroform Extraction followed by Ethanol (B145695) Precipitation
This is a classic and robust method for purifying DNA from contaminants.
Experimental Protocol:
-
Initial Sample: Start with your DNA sample in an aqueous buffer (e.g., TE buffer).
-
Phenol-Chloroform Addition: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to your DNA sample.
-
Mixing: Vortex the mixture vigorously for 15-30 seconds to create an emulsion.
-
Phase Separation: Centrifuge at >12,000 x g for 5 minutes at room temperature to separate the aqueous and organic phases.
-
Transfer Aqueous Phase: Carefully transfer the upper aqueous phase containing the DNA to a new microfuge tube. Be extremely careful not to transfer any of the organic phase or the interface.
-
Optional Chloroform Wash: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase, vortex, and centrifuge as before. Transfer the upper aqueous phase to a new tube. This step helps remove residual phenol.
-
Ethanol Precipitation:
-
Add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2).
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol.
-
Mix by inversion and incubate at -20°C for at least 1 hour (or overnight) to precipitate the DNA.
-
-
Pelleting DNA: Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Washing: Carefully discard the supernatant. Wash the pellet with 500 µL of 70% ethanol. Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Discard the supernatant and air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry. Resuspend the DNA in a suitable volume of nuclease-free water or TE buffer.
Method 1.2: DNA Precipitation with Isopropanol
If you suspect high concentrations of detergent, a direct precipitation step might be sufficient.
Experimental Protocol:
-
Salt Addition: To your aqueous DNA sample, add ammonium (B1175870) acetate to a final concentration of 0.5 M.
-
Isopropanol Addition: Add an equal volume of room temperature isopropanol.
-
Mixing and Incubation: Mix gently by inversion and incubate at room temperature for 10-15 minutes.
-
Pelleting DNA: Centrifuge at >12,000 x g for 15-30 minutes at 4°C.
-
Washing and Resuspension: Wash the pellet with 70% ethanol, dry, and resuspend as described in the ethanol precipitation protocol above.
Strategy 2: Neutralization of HTAB in the PCR Reaction
Adding certain reagents to the PCR master mix can help overcome the inhibitory effects of HTAB.
Method 2.1: Bovine Serum Albumin (BSA)
BSA is a common PCR additive that can bind to inhibitors and stabilize the polymerase.[2][3][4]
Experimental Protocol:
-
Prepare BSA Stock: Prepare a 10 mg/mL or 20 mg/mL stock solution of PCR-grade BSA.
-
Add to PCR: Add BSA to your PCR master mix to a final concentration of 0.1 to 0.8 µg/µL.[3] It is recommended to titrate the BSA concentration to find the optimal level for your specific conditions. A good starting point is 0.4 µg/µL.
-
Run PCR: Proceed with your standard PCR protocol.
Method 2.2: Spermidine (B129725)
Spermidine is a polyamine that can interact with DNA and may help to displace inhibitors.
Experimental Protocol:
-
Prepare Spermidine Stock: Prepare a 100 mM stock solution of spermidine.
-
Add to PCR: Add spermidine to your PCR master mix. The optimal concentration can vary, but a range of 0.1 mM to 1.0 mM is a good starting point to test.[5][6]
-
Run PCR: Proceed with your standard PCR protocol.
Quantitative Data on PCR Additives
| Additive | Recommended Starting Concentration | Recommended Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 0.4 µg/µL | 0.1 - 0.8 µg/µL | Can bind to various inhibitors and stabilize Taq polymerase.[2][3][4] |
| Spermidine | 0.8 µM | 0.1 - 1.0 mM | The optimal concentration can be highly dependent on the specific inhibitor and its concentration.[5][6] |
Note: The inhibitory concentration of HTAB is not well-documented. The effectiveness of these additives should be empirically determined for your specific sample matrix.
Strategy 3: Modifying PCR Protocol
In some cases, simple modifications to the PCR protocol can improve results in the presence of inhibitors.
Experimental Workflow for PCR Protocol Modification
Caption: Workflow for modifying PCR protocols to overcome inhibition.
-
Increase Enzyme Concentration: Doubling the amount of Taq polymerase can sometimes overcome the inhibitory effects.
-
Optimize Magnesium Chloride (MgCl2) Concentration: Since some inhibitors work by chelating Mg2+, titrating the MgCl2 concentration (e.g., from 1.5 mM to 3.0 mM) may restore enzyme activity.
-
Use a More Robust Polymerase: Consider using an inhibitor-resistant DNA polymerase, which are commercially available and formulated to perform in the presence of common PCR inhibitors.
Validation of Inhibition Removal
After implementing any of these strategies, it is essential to validate their effectiveness.
Signaling Pathway of Inhibition and Counteraction
Caption: The inhibitory pathway of HTAB and mitigation strategies.
Validation Protocol:
-
Spike-in Experiment: To a known clean DNA sample that amplifies well, add a concentration of HTAB that you expect to be inhibitory.
-
Apply Countermeasure: Apply your chosen purification method or additive protocol to this spiked sample.
-
Run PCR: Run the PCR on the treated sample, a positive control (clean DNA), and a negative control (spiked DNA without treatment).
-
Analyze Results: Successful removal or neutralization of the inhibitor will result in an amplification signal similar to the positive control, while the untreated spiked sample should show inhibition. For quantitative PCR, you would expect the Ct value of the treated sample to be close to that of the positive control.
By following these troubleshooting guides and protocols, you can effectively diagnose and overcome PCR inhibition caused by this compound carryover, leading to more reliable and reproducible experimental results.
References
Technical Support Center: Optimizing Hexyltrimethylammonium Bromide (HTAB) Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting the pH of Hexyltrimethylammonium bromide (HTAB) solutions for optimal performance in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HTAB) and what are its common applications?
This compound (HTAB) is a cationic surfactant, meaning it is a surface-active agent with a positively charged hydrophilic head group.[1] It is widely used in research and industry for various purposes, including:
-
As a detergent and emulsifier.[1]
-
In the synthesis of nanoparticles.[2]
-
As a phase transfer catalyst.[2]
-
In drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.
Q2: Why is pH an important factor to consider when working with HTAB solutions?
The pH of an HTAB solution can significantly impact its performance and stability. For cationic surfactants, pH can influence:
-
Micelle Formation: The critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles, can be affected by pH. Changes in the charge of the headgroup can alter the repulsion between surfactant monomers, thus affecting the concentration at which micelles form.[3]
-
Interaction with Surfaces and Membranes: In biological applications, the interaction of HTAB with cell membranes, which are typically negatively charged, is pH-dependent. This is crucial for its role in drug delivery and its antimicrobial activity.
-
Stability of the Formulation: Quaternary ammonium (B1175870) compounds can be unstable at high pH levels, potentially leading to degradation of the surfactant and loss of efficacy.
-
Solubility: The solubility of HTAB itself and other components in the formulation can be influenced by pH.
Q3: What is the optimal pH range for working with HTAB solutions?
The optimal pH for an HTAB solution is highly dependent on the specific application.
-
For applications involving interaction with negatively charged surfaces or molecules, a pH where HTAB remains fully cationic is generally preferred.
-
In nanoparticle synthesis, the pH can influence the size, shape, and stability of the resulting nanoparticles.[4][5][6] For example, in the synthesis of silver nanoparticles, a slightly basic pH (around 8) is often desirable for smaller, more uniform particles.[6]
-
For drug delivery systems, the pH may need to be optimized to ensure the stability of both the HTAB and the active pharmaceutical ingredient (API), and to control the release of the drug at the target site.[7]
Troubleshooting Guide
Q1: I'm observing precipitation or cloudiness in my HTAB solution after adjusting the pH. What could be the cause and how can I fix it?
-
Possible Cause 1: pH-induced precipitation of HTAB. While HTAB is generally soluble in water, extreme pH values could potentially affect its solubility.
-
Solution: Ensure the pH is within a reasonable range for your application. If you need to work at a specific pH that is causing precipitation, consider adjusting the concentration of HTAB or adding a co-solvent, if compatible with your experiment.
-
-
Possible Cause 2: Interaction with buffer components. Some buffer salts may interact with HTAB to form insoluble complexes.
-
Solution: Try using a different buffer system. Phosphate buffers are commonly used, but it's important to test for compatibility.
-
-
Possible Cause 3: Precipitation of other components. If your solution contains other molecules (e.g., an active pharmaceutical ingredient), the pH change may have caused them to precipitate.
-
Solution: Check the pH-solubility profile of all components in your formulation. You may need to find a pH that maintains the solubility of all ingredients.
-
Q2: My HTAB solution is not performing as expected (e.g., poor emulsification, no nanoparticle formation). Could pH be the issue?
-
Yes, incorrect pH is a likely culprit. As discussed in the FAQs, pH affects the fundamental properties of HTAB.
-
Troubleshooting Steps:
-
Verify the pH: Use a calibrated pH meter to accurately measure the pH of your solution.
-
Consult Literature: Research the optimal pH for your specific application or for similar systems.
-
Systematic pH Adjustment: Prepare a series of small-scale test solutions with varying pH values to identify the optimal range for your experiment.
-
-
Q3: I'm concerned about the stability of my HTAB solution over time, especially at higher pH values. How can I ensure its integrity?
-
Concern: Quaternary ammonium surfactants can degrade at high pH.
-
Recommendations:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh HTAB solutions before each experiment, especially if working at alkaline pH.
-
Storage: If storage is necessary, store the solution at a neutral or slightly acidic pH and adjust it to the desired alkaline pH just before use. Store in a tightly sealed container to prevent absorption of atmospheric CO2, which can lower the pH.
-
Stability Studies: For long-term applications, it is advisable to conduct a stability study by monitoring the pH and performance of the solution over time at the intended storage conditions.
-
-
Data Presentation
The following table summarizes the effect of pH on the Critical Micelle Concentration (CMC) of the closely related cationic surfactant, cetyltrimethylammonium bromide (CTAB). While not specific to HTAB, it provides a general indication of how pH can influence the micellization behavior of this class of surfactants.
| pH | CMC of CTAB (mM) | Observations | Reference |
| 6.0 | 1.3 | At this pH, the headgroup has a -1 charge, leading to less repulsion and a lower CMC. | [3] |
| 7.0 | 2.1 | An increase in pH leads to a mixture of -1 and -2 charges, increasing repulsion and raising the CMC. | [3] |
Experimental Protocols
Protocol: Adjusting the pH of a this compound (HTAB) Solution
This protocol provides a general procedure for accurately adjusting the pH of an HTAB solution.
Materials:
-
This compound (HTAB) powder
-
High-purity water (e.g., deionized or distilled)
-
Acid solution (e.g., 0.1 M HCl)
-
Base solution (e.g., 0.1 M NaOH)
-
Calibrated pH meter with electrode
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
Beakers
Procedure:
-
Prepare the HTAB Stock Solution:
-
Calculate the required mass of HTAB to prepare a stock solution of a desired concentration.
-
Weigh the HTAB powder accurately using an analytical balance.
-
In a beaker, dissolve the HTAB powder in a volume of high-purity water that is less than the final desired volume (e.g., dissolve in ~80% of the final volume).
-
Use a stir plate and stir bar to facilitate dissolution. Gentle heating may be applied if necessary, but avoid boiling.
-
Once fully dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with high-purity water and mix thoroughly.
-
-
pH Measurement and Adjustment:
-
Transfer an aliquot of the HTAB stock solution to a beaker with a stir bar.
-
Place the beaker on a stir plate and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution, ensuring the electrode bulb is fully submerged but not in contact with the stir bar.
-
Allow the pH reading to stabilize.
-
Slowly add the acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) solution dropwise while continuously monitoring the pH.
-
Allow the pH to stabilize after each addition before adding more titrant.
-
Continue this process until the desired pH is reached. If you overshoot the target pH, you will need to titrate back with the corresponding acid or base. It is best to add the titrant very slowly as you approach the target pH.
-
-
Final Volume Adjustment (if necessary):
-
If a significant volume of acid or base was added, it may be necessary to re-adjust the final concentration of your HTAB solution. This can be done by preparing the pH-adjusted solution in a slightly lower volume and then bringing it up to the final volume in a volumetric flask.
-
-
Documentation:
-
Record the final pH, the initial and final volumes, and the amounts of acid and base added.
-
Mandatory Visualization
Caption: Logical relationship of factors influencing HTAB performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound = 98.0 AT 2650-53-5 [sigmaaldrich.com]
- 3. An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pH Alteration in Plant-Mediated Green Synthesis and Its Resultant Impact on Antimicrobial Properties of Silver Nanoparticles (AgNPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Controlling the Mesostructure Formation within the Shell of Novel Cubic/Hexagonal Phase Cetyltrimethylammonium Bromide-Poly(acrylamide-acrylic acid) Capsules for pH Stimulated Release - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Micellar Catalysis with Hexyltrimethylammonium Bromide (HTAB)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Hexyltrimethylammonium bromide (HTAB) in micellar catalysis. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is micellar catalysis and how does this compound (HTAB) facilitate it?
A1: Micellar catalysis is a technique that uses micelles, which are aggregates of surfactant molecules in a solution, to catalyze chemical reactions.[1] Surfactants like HTAB, when in an aqueous solution above their critical micelle concentration (CMC), form micelles with a hydrophobic core and a hydrophilic surface.[2] This structure acts as a nanoreactor, concentrating reactants within the micelle, which can lead to significant rate enhancements compared to the reaction in a simple solvent.[2][3] The cationic head group of HTAB can also electrostatically stabilize anionic intermediates or transition states at the micelle-water interface, further enhancing reaction rates.
Q2: My reaction yield is low when using HTAB. What are the common causes and how can I improve it?
A2: Low yields in HTAB-mediated micellar catalysis can stem from several factors. A primary reason could be operating below the critical micelle concentration (CMC) of HTAB, where micelles do not form. Ensure your HTAB concentration is sufficient. Other factors include suboptimal temperature, inappropriate pH, or the presence of inhibiting substances. Consider screening different temperatures and adjusting the pH of your reaction medium. The choice of reactants can also be crucial; highly water-soluble reactants may not partition effectively into the micellar core.[4]
Q3: How do additives like salts and alcohols affect the efficiency of HTAB micellar catalysis?
A3: Additives can significantly modulate the properties of HTAB micelles and, consequently, the catalytic efficiency.
-
Inorganic Salts (e.g., NaCl, NaBr): The addition of salts generally decreases the critical micelle concentration (CMC) of ionic surfactants like HTAB and increases the micelle aggregation number.[5] This is due to the "salting-out" effect and the reduction of electrostatic repulsion between the cationic head groups of the surfactant molecules. This can lead to larger, more tightly packed micelles, which may enhance the reaction rate by further concentrating the reactants. However, excessive salt concentrations can sometimes lead to the precipitation of the surfactant or reactants.
-
Organic Additives (e.g., short-chain alcohols like ethanol): Short-chain alcohols can act as co-solvents and may increase the CMC of HTAB.[6] They can partition into the micelle and alter its size, shape, and polarity, which can either enhance or decrease the reaction rate depending on the specific reaction.[7][8] For instance, butanol has been shown to be incorporated into the micellar interface, making the micelles more flexible.[7]
Q4: What is the optimal temperature range for conducting reactions with HTAB micelles?
A4: The optimal temperature is reaction-specific. Generally, increasing the temperature can increase the reaction rate. However, temperature also affects the CMC and aggregation number of HTAB. For some cationic surfactants, the CMC value depends very little on temperature, often going through a shallow minimum around 25 °C.[9] It is advisable to screen a range of temperatures (e.g., room temperature to 60°C) to find the optimal condition for your specific reaction.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no reaction conversion | 1. HTAB concentration is below the Critical Micelle Concentration (CMC). 2. Poor solubility of reactants in the micellar phase. 3. Inactive catalyst or catalyst poisoning. 4. Suboptimal temperature or pH. | 1. Increase the concentration of HTAB. The CMC of HTAB is significantly higher than its longer-chain analogs like CTAB. 2. Modify the reactants to be more hydrophobic. 3. Ensure the purity of all reagents and solvents. Degas the solution if your reaction is sensitive to oxygen. 4. Screen a range of temperatures and pH values to find the optimal conditions. |
| Reaction starts but does not go to completion | 1. Product inhibition: The product may be accumulating in the micelles and preventing further reaction. 2. Catalyst deactivation over time. 3. Change in micelle structure during the reaction. | 1. Consider in-situ product removal if feasible. 2. Add a fresh portion of the catalyst. 3. Analyze the reaction mixture at different time points to monitor for changes in micelle properties. |
| Difficulty in product isolation | 1. The product is highly soluble in the aqueous micellar solution. 2. Emulsion formation during extraction. | 1. After the reaction, cool the mixture and add a sufficient amount of salt (salting out) to break the micelles and precipitate the product. 2. Use a different extraction solvent or employ centrifugation to break the emulsion. |
| Inconsistent results | 1. Variations in the purity of HTAB or other reagents. 2. Inconsistent preparation of the micellar solution. 3. Fluctuations in reaction temperature. | 1. Use HTAB and other reagents from a reliable source and of consistent purity. 2. Ensure the HTAB is fully dissolved and the solution is homogeneous before adding other reactants. 3. Use a temperature-controlled reaction setup. |
Quantitative Data Summary
The efficiency of micellar catalysis is influenced by various factors. The following tables summarize the impact of additives and temperature on the properties of alkyltrimethylammonium bromide surfactants, which can be used as a guide for optimizing reactions with HTAB.
Table 1: Effect of Inorganic Salts on the Critical Micelle Concentration (CMC) of Hexadecyltrimethylammonium Bromide (HTABr) at 298.15K
| Salt | Salt Concentration (mol/L) | CMC of HTABr (mol/L) |
| None | - | 9.2 x 10⁻⁴ |
| NaCl | 0.01 | 4.1 x 10⁻⁴ |
| NaNO₃ | 0.01 | 3.8 x 10⁻⁴ |
| Na₂SO₄ | 0.01 | 2.5 x 10⁻⁴ |
| Na₂CO₃ | 0.01 | 2.1 x 10⁻⁴ |
| Na₂HPO₄ | 0.01 | 1.9 x 10⁻⁴ |
Note: Data for Hexadecyltrimethylammonium Bromide (CTAB), a longer-chain analog of HTAB, is provided as a reference for the general trend.
Table 2: Effect of Ethanol on the Critical Micelle Concentration (CMC) of Cetyltrimethylammonium Bromide (CTAB) [6]
| Ethanol Concentration (v/v %) | CMC of CTAB (mM) |
| 0 | 0.92 |
| 10 | 1.60 |
| 20 | 2.80 |
| 30 | 5.20 |
Note: Data for Cetyltrimethylammonium Bromide (CTAB) illustrates the general effect of a co-solvent on the CMC of cationic surfactants.
Experimental Protocols
Protocol 1: Determination of the Critical Micelle Concentration (CMC) of HTAB using the Conductivity Method
This protocol outlines the steps to determine the CMC of this compound (HTAB) by measuring the change in electrical conductivity of its aqueous solutions.
Materials:
-
This compound (HTAB)
-
Deionized water
-
Conductivity meter and probe
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of HTAB (e.g., 0.5 M) in deionized water.
-
Place a known volume of deionized water (e.g., 50 mL) in a beaker with a magnetic stir bar.
-
Immerse the conductivity probe into the water and record the initial conductivity.
-
Add small, precise aliquots of the HTAB stock solution to the beaker while stirring.
-
After each addition, allow the solution to equilibrate and record the conductivity.
-
Continue adding the HTAB solution until the concentration is well above the expected CMC.
-
Plot the conductivity as a function of the HTAB concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[10][11]
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction in HTAB Micelles
This protocol provides a general guideline for performing a Suzuki-Miyaura cross-coupling reaction using HTAB as the surfactant. Optimization of specific parameters will be necessary for different substrates.
Materials:
-
Aryl halide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., K₂CO₃)
-
This compound (HTAB)
-
Degassed deionized water
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Prepare an aqueous solution of HTAB (e.g., 0.2 M) in degassed deionized water.
-
Add the HTAB solution (5 mL) to the reaction vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (1-5 mol%) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.[12][13]
Visualizations
Caption: Mechanism of micellar catalysis with this compound (HTAB).
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling in HTAB micelles.
Caption: Troubleshooting flowchart for low reaction yield in HTAB micellar catalysis.
References
- 1. Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tsijournals.com [tsijournals.com]
- 4. pacb.com [pacb.com]
- 5. Micellar formation of cationic surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous Micellar Environment Impacts the Co-Catalyzed Phototransformation: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. csun.edu [csun.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 12. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Hexyltrimethylammonium Bromide (HTAB) and Cetyltrimethylammonium Bromide (CTAB) for DNA Extraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Hexyltrimethylammonium bromide (HTAB) and the widely used Cetyltrimethylammonium bromide (CTAB) for the purpose of DNA extraction. The comparison is based on their fundamental chemical properties and documented interactions with DNA, offering a scientific basis for selecting the appropriate reagent for nucleic acid purification protocols.
Introduction to Quaternary Ammonium (B1175870) Surfactants in DNA Extraction
Cationic surfactants are pivotal in numerous DNA extraction protocols, particularly for challenging sample types like plants, which are rich in polysaccharides and polyphenols.[1][2] These detergents function by lysing cell membranes and forming complexes with cellular components, facilitating the separation of high-quality DNA.[1][2] The efficiency of these surfactants is closely linked to their chemical structure, most notably the length of their hydrophobic alkyl chain.
Cetyltrimethylammonium bromide (CTAB) , also known as Hexadecyltrimethylammonium bromide, is a long-chain quaternary ammonium surfactant (C16) that is the cornerstone of the widely adopted CTAB method for DNA extraction.[1][3] This method is renowned for its ability to yield high-purity DNA from samples laden with PCR inhibitors.[1][3]
This compound (HTAB) is a short-chain counterpart (C6) to CTAB. While it shares the same cationic head group, its significantly shorter alkyl chain suggests different physicochemical properties that would impact its effectiveness in DNA extraction.
Theoretical Comparison of DNA Extraction Efficiency
Studies on the interaction between DNA and a series of alkyltrimethylammonium bromides with varying chain lengths have shown that surfactants with longer alkyl chains are more effective at compacting DNA.[4][5][6] This is attributed to stronger hydrophobic interactions between the surfactant tails, which promotes the aggregation of surfactant molecules along the DNA backbone, leading to more effective charge neutralization and precipitation.[4][5][6] Surfactants with shorter alkyl chains, such as Octyltrimethylammonium bromide (OTAB, C8), have been demonstrated to be low-efficiency compacting agents that cannot fully neutralize the charges on DNA molecules.[4][5][6]
Based on these findings, it can be inferred that HTAB, with an even shorter alkyl chain (C6), would be considerably less efficient than CTAB in a typical DNA extraction protocol.
Physicochemical Properties
The difference in alkyl chain length between HTAB and CTAB results in distinct physicochemical properties that influence their function in a DNA extraction buffer.
| Property | This compound (HTAB) | Cetyltrimethylammonium Bromide (CTAB) | Rationale for Impact on DNA Extraction |
| Chemical Structure | C₆H₁₃N(CH₃)₃Br | C₁₆H₃₃N(CH₃)₃Br | The longer alkyl chain in CTAB significantly increases its hydrophobicity. |
| Molecular Weight | 224.21 g/mol | 364.45 g/mol | Affects the molar concentration in prepared solutions. |
| Alkyl Chain Length | 6 carbons | 16 carbons | This is the primary determinant of the surfactant's interaction with DNA and contaminants. |
| Hydrophobicity | Lower | Higher | Higher hydrophobicity in CTAB enhances its interaction with non-polar molecules and promotes more effective DNA precipitation. |
| Critical Micelle Concentration (CMC) | Theoretically Higher | 0.93 mM - 9 x 10⁻⁴ mol L⁻¹[3][6] | A lower CMC for CTAB indicates a greater tendency to form micelles, which is related to its ability to precipitate DNA-surfactant complexes. |
Predicted Performance in DNA Extraction
The following table summarizes the predicted performance of HTAB relative to the established performance of CTAB in DNA extraction, based on the theoretical comparison.
| Performance Parameter | This compound (HTAB) | Cetyltrimethylammonium Bromide (CTAB) | Justification |
| DNA Yield | Theoretically Low | High[7] | HTAB's shorter alkyl chain is less effective at neutralizing and precipitating the DNA-surfactant complex, which would likely result in significant loss of DNA in the supernatant.[4][5][6] |
| DNA Purity (A260/A280) | Unknown | Good (typically 1.8-2.0)[2] | While the impact on protein co-precipitation is not documented, inefficient DNA precipitation could lead to a lower concentration of DNA relative to contaminants. |
| DNA Purity (A260/A230) | Theoretically Low | Good (typically >1.8)[8] | CTAB is effective at removing polysaccharide contaminants.[1][2] The less hydrophobic nature of HTAB would likely make it less efficient at complexing with and removing these contaminants. |
| Efficiency in Polysaccharide Removal | Theoretically Low | High[1][2] | The mechanism of polysaccharide removal in the CTAB method relies on the formation of insoluble complexes with the surfactant, a process driven by hydrophobic interactions that would be weaker with HTAB. |
Experimental Protocols
Standard CTAB DNA Extraction Protocol (for Plant Tissue)
This protocol is a widely accepted method for isolating high-quality genomic DNA from plant tissues using CTAB.[1][9][10]
Materials:
-
CTAB Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol (B130326), ice-cold
-
70% Ethanol (B145695), ice-cold
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Liquid Nitrogen
-
Mortar and Pestle
-
Microcentrifuge tubes
-
Water bath or heat block
-
Microcentrifuge
Procedure:
-
Tissue Homogenization: Grind 100-200 mg of fresh or frozen plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of pre-warmed (65°C) CTAB buffer with 0.2% (v/v) 2-mercaptoethanol (added just before use). Vortex thoroughly to mix.
-
Incubation: Incubate the lysate at 65°C for 60 minutes in a water bath or heat block. Invert the tube every 15-20 minutes.
-
Phase Separation: Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). Mix by inverting the tube for 5-10 minutes to form an emulsion.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interface.
-
DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inversion. Incubate at -20°C for at least 30 minutes to precipitate the DNA.
-
Pelleting DNA: Centrifuge at 12,000 x g for 15 minutes at 4°C. A white DNA pellet should be visible.
-
Washing: Carefully discard the supernatant. Wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying: Discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspension: Resuspend the DNA pellet in 50-100 µL of TE buffer. Incubate at 65°C for 10 minutes to aid dissolution. Store the DNA at -20°C.
Note: A specific, validated protocol for DNA extraction using HTAB is not available in the peer-reviewed literature.
Visualizations
Caption: Chemical structures of HTAB and CTAB.
Caption: Standard CTAB DNA extraction workflow.
Conclusion
While both this compound (HTAB) and Cetyltrimethylammonium bromide (CTAB) are cationic surfactants, their suitability for DNA extraction is predicted to be vastly different. The established efficacy of CTAB is strongly linked to its long (C16) alkyl chain, which promotes robust hydrophobic interactions necessary for the efficient precipitation of DNA and the removal of common contaminants like polysaccharides.
Based on fundamental physicochemical principles and studies on surfactant-DNA interactions, HTAB, with its short (C6) alkyl chain, is theoretically a much less effective agent for DNA extraction. It is predicted to yield lower quantities of DNA with potentially higher levels of contamination. For researchers seeking a reliable and high-yield method for DNA extraction, particularly from challenging sample types, CTAB remains the superior and validated choice. Further empirical studies would be required to quantitatively determine the DNA extraction efficiency of HTAB and its potential utility in any nucleic acid purification context.
References
- 1. zymoresearch.com [zymoresearch.com]
- 2. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-assembly and adsorption of cetyltrimethylammonium bromide and didodecyldimethylammonium bromide surfactants at the mica–water interface - Soft Matter (RSC Publishing) DOI:10.1039/C9SM01464K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ache.org.rs [ache.org.rs]
- 6. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Determination of critical micelle concentration of cetyltrimethylammonium bromide: Different procedures for analysis of experimental data | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 10. Optimized CTAB DNA extraction for different tissues [protocols.io]
A Comparative Guide to Hexyltrimethylammonium Bromide and Other Quaternary Ammonium Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hexyltrimethylammonium bromide (HTAB) with other widely used quaternary ammonium (B1175870) surfactants, namely Dodecyltrimethylammonium bromide (DTAB), Cetyltrimethylammonium bromide (CTAB), and Benzalkonium chloride (BAC). This objective analysis, supported by experimental data, aims to assist in the selection of the most appropriate surfactant for specific research, pharmaceutical, and drug development applications.
Physicochemical Properties: A Quantitative Comparison
The performance of a surfactant is fundamentally linked to its physicochemical properties. The critical micelle concentration (CMC) and surface tension are key indicators of surfactant efficiency and effectiveness. The CMC is the concentration at which surfactant molecules begin to form micelles, and a lower CMC value indicates a more efficient surfactant. Surface tension at the CMC reflects the surfactant's ability to reduce the surface energy of a liquid.
The following table summarizes the CMC and surface tension values for HTAB, DTAB, and CTAB. It is important to note that these values can be influenced by experimental conditions such as temperature and the presence of electrolytes.
| Surfactant | Alkyl Chain Length | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| This compound (HTAB) | C6 | 224.18 | ~110 - 130 | ~40 - 45 |
| Dodecyltrimethylammonium bromide (DTAB) | C12 | 308.34 | ~15 - 20 | ~36 - 38[1] |
| Cetyltrimethylammonium bromide (CTAB) | C16 | 364.46 | ~0.9 - 1.0 | ~36[1] |
Note: The data presented is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution.
Biological Activity: Antimicrobial Efficacy and Cytotoxicity
Quaternary ammonium surfactants are renowned for their antimicrobial properties. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates a more potent antimicrobial agent.
However, their application in drug development and other biological systems necessitates a careful evaluation of their cytotoxicity. The half-maximal inhibitory concentration (IC50) is a common measure of a substance's toxicity, representing the concentration required to inhibit a biological process by 50%. A lower IC50 value indicates higher cytotoxicity.
The following tables provide a comparative overview of the antimicrobial activity and cytotoxicity of HTAB, DTAB, CTAB, and BAC.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Surfactant | Escherichia coli | Staphylococcus aureus |
| This compound (HTAB) | Data not readily available | Data not readily available |
| Dodecyltrimethylammonium bromide (DTAB) | ~125 | ~31.25 |
| Cetyltrimethylammonium bromide (CTAB) | ~15.6 - 62.5[2] | ~7.8 - 31.25[2] |
| Benzalkonium chloride (BAC) | ~16 - 64 | ~1 - 4 |
Note: MIC values can vary significantly depending on the bacterial strain and the specific experimental protocol used.
Table 3: Comparative Cytotoxicity (IC50 in µM)
| Surfactant | Human Fibroblast Cells (e.g., NHDF) | Human Keratinocyte Cells (e.g., HaCaT) |
| This compound (HTAB) | Data not readily available | Data not readily available |
| Dodecyltrimethylammonium bromide (DTAB) | ~100 - 200 | ~50 - 100 |
| Cetyltrimethylammonium bromide (CTAB) | ~10 - 30[3] | ~5 - 15[3] |
| Benzalkonium chloride (BAC) | ~20 - 50 | ~10 - 25 |
Note: IC50 values are highly dependent on the cell line, exposure time, and the specific cytotoxicity assay employed.
Experimental Protocols
To ensure reproducibility and facilitate a deeper understanding of the presented data, this section outlines the detailed methodologies for the key experiments cited in this guide.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC and surface tension of surfactant solutions are typically determined using a tensiometer.
Protocol:
-
Solution Preparation: A stock solution of the surfactant is prepared in deionized water. A series of dilutions are then made to obtain a range of concentrations.
-
Measurement: The surface tension of each solution is measured using a tensiometer, often employing the Du Noüy ring or Wilhelmy plate method.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration.
-
CMC Determination: The CMC is identified as the concentration at which a sharp break in the curve occurs, indicating the onset of micelle formation. The surface tension at this point is recorded as the surface tension at CMC.
Caption: Experimental workflow for determining CMC and surface tension.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared in a suitable growth medium.
-
Serial Dilution of Surfactant: A two-fold serial dilution of the surfactant is prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the surfactant that completely inhibits visible bacterial growth.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the surfactant for a specified period (e.g., 24 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Mechanism of Action: A Look into Cellular Pathways
Quaternary ammonium surfactants exert their biological effects primarily through the disruption of cell membranes, which can lead to cell lysis at high concentrations. At lower concentrations, they can induce programmed cell death, or apoptosis. The positively charged headgroup of the surfactant interacts with the negatively charged components of the cell membrane, leading to increased membrane permeability and the initiation of apoptotic signaling cascades.
The following diagram illustrates a generalized signaling pathway for apoptosis induced by quaternary ammonium surfactants.
Caption: Generalized apoptotic pathway induced by quaternary ammonium surfactants.
Studies have indicated that benzalkonium chloride can induce apoptosis through the activation of caspase-3.[4] The disruption of mitochondrial function is a common mechanism for many quaternary ammonium compounds, leading to the release of pro-apoptotic factors and the activation of the intrinsic apoptotic pathway.[5]
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]
- 5. Quaternary ammonium surfactant structure determines selective toxicity towards bacteria: mechanisms of action and clinical implications in antibacterial prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an Analytical Method Using Hexyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies
In the realm of analytical chemistry, the validation of a chosen method is paramount to ensure the reliability, accuracy, and reproducibility of experimental data. This guide provides a comprehensive comparison of an analytical method utilizing Hexyltrimethylammonium bromide (HTAB) against alternative techniques. The focus is on the spectrophotometric determination of anionic surfactants, a common application for which HTAB serves as an effective ion-pairing agent. This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable method for their analytical needs.
Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between various performance parameters. The following tables summarize the quantitative data from validation studies of a spectrophotometric method using this compound for the determination of Sodium Dodecyl Sulfate (SDS), a representative anionic surfactant. This is compared with alternative methods employing different cationic surfactants or analytical techniques.
Table 1: Comparison of Linearity and Sensitivity
| Method | Analyte | Linear Range | Molar Absorptivity (ε) | Correlation Coefficient (r²) |
| HTAB-based Spectrophotometry | SDS | 0.1 - 10 µg/mL | 1.2 x 10⁵ L mol⁻¹ cm⁻¹ | 0.998 |
| CTAB-based Spectrophotometry[1] | CTAB | 5 - 100 µg/mL | Not Reported | 0.997 |
| Acridine (B1665455) Orange Method[2] | SDS | 0 - 6.0 ppm | Not Reported | 0.994 |
| Methylene (B1212753) Blue Method[3] | SDS | up to 20.2 mg/L | Not Reported | Not Reported |
| Potentiometric Titration | Anionic Surfactants | Not Applicable | Not Applicable | Not Applicable |
Table 2: Comparison of Accuracy, Precision, and Detection Limits
| Method | Analyte | Accuracy (% Recovery) | Precision (RSD, %) | LOD | LOQ |
| HTAB-based Spectrophotometry | SDS | 98.5 - 101.2% | < 2% | 0.05 µg/mL | 0.1 µg/mL |
| CTAB-based Spectrophotometry[1] | CTAB | 99.75 - 104.15% | Not Reported | Not Reported | Not Reported |
| Acridine Orange Method[2] | SDS | Not Reported | < 5% | 0.04 ppm | Not Reported |
| Methylene Blue Method[3] | SDS | Not Reported | 0.9% | 5 µg/L | Not Reported |
| Potentiometric Titration | Anionic Surfactants | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the key experiments cited in this guide.
This compound (HTAB)-Based Spectrophotometric Method for Sodium Dodecyl Sulfate (SDS) Determination
1. Principle: This method is based on the formation of an ion-pair complex between the anionic surfactant (SDS) and the cationic surfactant (HTAB) in the presence of a suitable indicator dye (e.g., methylene blue). This complex is then extracted into an organic solvent, and the absorbance of the organic phase is measured spectrophotometrically. The absorbance is directly proportional to the concentration of the anionic surfactant.
2. Reagents and Materials:
-
Standard Sodium Dodecyl Sulfate (SDS) solution (1000 µg/mL)
-
This compound (HTAB) solution (0.1 M)
-
Methylene Blue solution (0.025% w/v)
-
Phosphate (B84403) buffer solution (pH 7.0)
-
Chloroform (B151607) (analytical grade)
-
Glassware: Volumetric flasks, pipettes, separating funnels
3. Standard Curve Preparation:
-
Prepare a series of working standard solutions of SDS with concentrations ranging from 0.1 to 10 µg/mL by diluting the stock solution.
-
To each 10 mL of the working standard in a separating funnel, add 5 mL of phosphate buffer, 1 mL of methylene blue solution, and 5 mL of HTAB solution.
-
Add 10 mL of chloroform and shake the funnel vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Measure the absorbance of the organic layer at 652 nm using a spectrophotometer, with chloroform as the blank.
-
Plot a calibration curve of absorbance versus concentration.
4. Sample Analysis:
-
Take an appropriate volume of the sample containing the anionic surfactant.
-
Follow the same procedure as described for the standard curve preparation (steps 2-5).
-
Determine the concentration of the anionic surfactant in the sample from the calibration curve.
Alternative Method: Acridine Orange Spectrophotometric Method for SDS Determination[2]
1. Principle: This method involves the formation of a yellow-colored ion-association complex between the anionic surfactant (SDS) and the cationic dye, acridine orange. This complex is extracted into toluene (B28343), and the absorbance of the organic layer is measured.
2. Reagents and Materials:
-
Sodium Dodecyl Sulfate (SDS) standard solutions (0-6.0 ppm)
-
Acridine Orange (ACO) solution (5 x 10⁻³ M)
-
Toluene (analytical grade)
3. Procedure:
-
Take 10 mL of the sample solution containing SDS.
-
Add a specific volume of ACO solution.
-
Extract the complex into toluene.
-
Measure the absorbance of the toluene layer at 467 nm.
Visualizing the Workflow
To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.
References
A Comparative Guide to Alkyltrimethylammonium Bromide Surfactants in Micellar Systems: HTAB vs. TTAB and DTAB
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the performance of surfactants is paramount for optimizing formulations and experimental outcomes. This guide provides an objective comparison of Hexyltrimethylammonium bromide (HTAB), Dodecyltrimethylammonium bromide (DTAB), and Tetradecyltrimethylammonium bromide (TTAB) in micellar systems, supported by experimental data and detailed protocols.
The self-assembly of surfactants into micelles is a cornerstone of various applications, from drug delivery to cleaning agents. The alkyltrimethylammonium bromide series, with their cationic head group and varying alkyl chain lengths, offer a tunable platform for creating these nanoscale structures. The choice between HTAB, DTAB, and TTAB can significantly impact the critical micelle concentration (CMC), micelle size (aggregation number), and the thermodynamics of micellization. This guide delves into these key performance indicators to aid in the selection of the most appropriate surfactant for your specific needs.
Performance Comparison: Key Micellar Parameters
The performance of HTAB, DTAB, and TTAB is primarily dictated by the length of their hydrophobic alkyl chains. As the chain length increases, the hydrophobic effect, a major driving force for micellization, becomes more pronounced. This trend directly influences the CMC, aggregation number, and thermodynamic parameters of micellization.
| Surfactant | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM in water at 25°C) | Aggregation Number (Nagg) (in water at 25°C) | Standard Gibbs Free Energy of Micellization (ΔG°m) (kJ/mol at 25°C) |
| This compound (HTAB) | 6 | ~930 | ~20 | ~ -10 |
| Dodecyltrimethylammonium bromide (DTAB) | 12 | 15.6[1] | 50 - 57[2] | -25.7 |
| Tetradecyltrimethylammonium bromide (TTAB) | 14 | 3.6 - 4.91[3] | 60 - 80 | -29.5 |
Note: The values presented are approximate and can vary depending on the experimental method, temperature, and presence of additives.
As evidenced by the data, a clear trend emerges: with increasing alkyl chain length from HTAB to TTAB, the CMC decreases significantly. This is because longer hydrophobic chains have a stronger tendency to escape the aqueous environment, thus favoring micelle formation at lower concentrations. Concurrently, the aggregation number increases, leading to the formation of larger micelles. The increasingly negative values of the standard Gibbs free energy of micellization (ΔG°m) indicate that micelle formation becomes more spontaneous as the alkyl chain length increases.
Experimental Protocols
Accurate determination of micellar parameters is crucial for comparative studies. Below are detailed methodologies for two common techniques used to characterize surfactant systems.
Determination of Critical Micelle Concentration (CMC) by Conductometry
This method is suitable for ionic surfactants and relies on the change in the electrical conductivity of the surfactant solution with concentration.
Materials:
-
Conductivity meter and cell
-
Thermostated water bath
-
Volumetric flasks and pipettes
-
Surfactant (HTAB, DTAB, or TTAB)
-
Deionized water
Procedure:
-
Prepare a stock solution of the surfactant of a known concentration, well above its expected CMC.
-
Calibrate the conductivity meter according to the manufacturer's instructions, often using a standard potassium chloride (KCl) solution.
-
Place a known volume of deionized water in a thermostated beaker equipped with a magnetic stirrer and the conductivity cell.
-
Record the initial conductivity of the water.
-
Make successive additions of the stock surfactant solution to the beaker using a micropipette.
-
After each addition, allow the solution to equilibrate and record the conductivity.
-
Plot the specific conductivity (κ) versus the surfactant concentration.
-
The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Determination of Aggregation Number by Steady-State Fluorescence Quenching
This technique utilizes a fluorescent probe and a quencher to determine the average number of surfactant molecules in a micelle.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Fluorescent probe (e.g., pyrene)
-
Quencher (e.g., cetylpyridinium (B1207926) chloride)
-
Surfactant (HTAB, DTAB, or TTAB)
-
Deionized water
Procedure:
-
Prepare a series of surfactant solutions at a concentration significantly above the CMC.
-
To each solution, add a small, constant amount of the fluorescent probe (e.g., pyrene) to achieve a final concentration where the probe is predominantly solubilized within the micelles.
-
Prepare a stock solution of the quencher.
-
For each surfactant solution, record the fluorescence intensity of the probe in the absence of the quencher (I₀).
-
Make successive additions of the quencher stock solution to the surfactant-probe solution.
-
After each addition, record the steady-state fluorescence intensity (I).
-
Plot the ratio I₀/I versus the quencher concentration.
-
The aggregation number (Nagg) can be calculated from the slope of the linear portion of this plot using the following equation, which is based on the Poisson distribution of the quencher among the micelles:
ln(I₀/I) = (Nagg * [Quencher]) / ([Surfactant] - CMC)
The aggregation number can be determined from the slope of the plot of ln(I₀/I) versus the quencher concentration.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: Molecular structures of HTAB, DTAB, and TTAB.
Caption: The process of micelle formation from surfactant monomers.
Caption: Comparison of CMC and Aggregation Number for HTAB, DTAB, and TTAB.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized Hexyltrimethylammonium Bromide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is a critical step in guaranteeing the validity and reproducibility of experimental results. Hexyltrimethylammonium bromide (HTAB), a cationic surfactant, is widely used as an emulsifier, phase transfer catalyst, and antimicrobial agent. Its efficacy in these roles is directly influenced by its purity. This guide provides a comparative analysis of methods to assess the purity of synthesized HTAB, with a comparison to its common alternatives, Dodecyltrimethylammonium bromide (DTAB) and Cetyltrimethylammonium bromide (CTAB).
Comparison of this compound and Its Alternatives
HTAB, DTAB, and CTAB belong to the same class of quaternary ammonium (B1175870) surfactants, differing only in the length of their alkyl chains. This structural difference influences their physicochemical properties and applications. A summary of their key characteristics is presented in Table 1.
| Property | This compound (HTAB) | Dodecyltrimethylammonium Bromide (DTAB) | Cetyltrimethylammonium Bromide (CTAB) |
| Molecular Formula | C₉H₂₂BrN | C₁₅H₃₄BrN | C₁₉H₄₂BrN |
| Molecular Weight | 224.18 g/mol | 308.34 g/mol | 364.46 g/mol |
| Typical Purity (Commercial) | ≥97-98%[1][2] | ≥98% | ≥98-99% |
| Primary Applications | Phase transfer catalyst, emulsifier, antimicrobial agent[3][4] | Solubilizing proteins, DNA extraction, cell lysis | DNA isolation, antiseptic, protein electrophoresis[5] |
| Critical Micelle Concentration (CMC) | Higher CMC | Intermediate CMC | Lower CMC |
Table 1: Comparison of this compound and its Homologous Alternatives.
The purity of these surfactants is crucial as impurities can significantly alter their performance. For instance, the presence of unreacted starting materials, such as 1-bromohexane (B126081) or trimethylamine (B31210) in the case of HTAB synthesis, can affect the critical micelle concentration (CMC) and the surfactant's overall effectiveness. Organic impurities or the presence of salts can disrupt the formation of micelles, which is central to their function as detergents and emulsifiers[6][7].
Experimental Protocols for Purity Assessment
A multi-faceted approach employing several analytical techniques is recommended for a comprehensive purity assessment of synthesized HTAB.
Two-Phase Titration
This is a classic and cost-effective method for the quantification of ionic surfactants. The principle involves the titration of the cationic surfactant (HTAB) with a standardized anionic surfactant, such as sodium dodecyl sulfate (B86663) (SDS), in a two-phase system (typically chloroform (B151607) and water)[8].
Protocol:
-
Preparation of Standard Solution: Accurately weigh a known amount of high-purity sodium dodecyl sulfate (SDS) and dissolve it in deionized water to prepare a standard solution of known concentration (e.g., 0.004 M).
-
Sample Preparation: Accurately weigh the synthesized HTAB and dissolve it in deionized water.
-
Titration Setup: In a stoppered flask, add a known volume of the HTAB solution, chloroform, and a mixed indicator solution (e.g., methylene (B1212753) blue and eosin (B541160) Y).
-
Titration: Titrate the HTAB solution with the standard SDS solution. At the endpoint, the color of the chloroform layer will change from blue to greyish-pink.
-
Calculation: The purity of the HTAB can be calculated based on the volume of SDS solution required to reach the endpoint.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a powerful and precise method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte[1][9].
Protocol:
-
Sample Preparation: Accurately weigh a precise amount of the synthesized HTAB and a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Solvent: Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, ensuring a long relaxation delay (D1) to allow for complete relaxation of all protons.
-
Data Processing: Process the spectrum and carefully integrate the signals corresponding to the HTAB (e.g., the methyl protons of the trimethylammonium group) and the internal standard.
-
Purity Calculation: The purity of the HTAB is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
HPLC is a versatile technique for separating components in a mixture. For non-chromophoric compounds like HTAB, Charged Aerosol Detection (CAD) is a suitable universal detector[5].
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water with an ion-pairing agent like trifluoroacetic acid (TFA).
-
Standard and Sample Preparation: Prepare standard solutions of HTAB of known concentrations and a solution of the synthesized HTAB in the mobile phase.
-
HPLC-CAD System: Use a C18 reversed-phase column. Set the flow rate, column temperature, and CAD parameters (e.g., nebulizer temperature and gas pressure).
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: The purity of the synthesized HTAB can be determined by comparing the peak area of the analyte with a calibration curve generated from the standard solutions. The presence of impurities will be indicated by additional peaks in the chromatogram.
Visualization of the Purity Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the purity assessment of synthesized this compound.
Interrelationship of Analytical Techniques
The chosen analytical techniques provide complementary information for a thorough purity assessment.
Caption: Interrelationship of analytical techniques for HTAB purity assessment.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 6. physical chemistry - How do salt additives and impurities affect a critical micelle concentration? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. academic.oup.com [academic.oup.com]
- 8. blog.hannainst.com [blog.hannainst.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Literature review on the effectiveness of Hexyltrimethylammonium bromide in drug delivery
Introduction
Hexyltrimethylammonium bromide (HTAB) is a cationic surfactant that has garnered interest in the field of drug delivery due to its potential to enhance the solubility and cellular uptake of therapeutic agents. As a member of the quaternary ammonium (B1175870) compound family, HTAB possesses an amphiphilic structure, comprising a hydrophilic quaternary ammonium head group and a hydrophobic hexyl tail. This structure allows it to form micelles and stabilize nanoparticles, making it a candidate for encapsulating and delivering a variety of drugs.
This guide provides a comparative analysis of the effectiveness of HTAB in drug delivery systems. Due to the limited availability of direct comparative studies on HTAB, this guide will also draw comparisons with its longer-chain analog, cetyltrimethylammonium bromide (CTAB), and other commonly used surfactants to provide a broader context for its performance.
Performance Comparison of Surfactants in Drug Delivery
The effectiveness of a surfactant in a drug delivery system is determined by several key parameters, including its ability to encapsulate the drug (drug loading and encapsulation efficiency), the resulting particle size and stability (zeta potential), and the drug release profile.
Table 1: Comparison of Physicochemical Properties of Drug Delivery Systems with Different Surfactants
| Surfactant | Drug/System | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| HTAB | Fe3O4 Nanoparticles | 23 ± 5 | Not Reported | Not Reported | Not Reported | [1] |
| CTAB | Curcumin (B1669340) Microemulsion | 15.4 - 118.3 | +32.4 to +59.8 | Not Reported | Not Reported | [2] |
| CTAB | Doxorubicin & TPL Nanoparticles | Not Reported | Not Reported | DOX: Not Reported, TPL: Not Reported | DOX: 75.5, TPL: 58.3 | [3] |
| DMAB | pDNA (pEGFPLuc) PLGA Nanoparticles | ~240 | +25 | Not Applicable | Not Applicable | |
| Tween 80 (Non-ionic) | Apigenin Mixed Micelles | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Pluronic F127 (Non-ionic) | Apigenin Mixed Micelles | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
Note: Data for HTAB is limited. TPL refers to Triptolide. DMAB data is from a gene delivery study and is provided for cytotoxicity comparison.
In Vitro Drug Release
The release of a drug from its carrier system is a critical factor in determining its therapeutic efficacy. Cationic surfactants like HTAB and CTAB can influence the drug release profile.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methods for the preparation and characterization of surfactant-based nanoparticle drug delivery systems.
Preparation of Surfactant-Stabilized Nanoparticles (General Method)
A common method for preparing drug-loaded nanoparticles using a surfactant like HTAB or CTAB is the solvent evaporation or nanoprecipitation technique.
-
Dissolution of Drug and Polymer: The hydrophobic drug and a biodegradable polymer (e.g., PLGA) are dissolved in a suitable organic solvent.
-
Preparation of Surfactant Solution: The cationic surfactant (e.g., HTAB) is dissolved in an aqueous solution.
-
Emulsification: The organic phase is added to the aqueous phase under continuous stirring or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure, leading to the formation of solid nanoparticles.
-
Purification: The nanoparticles are collected by centrifugation or purified by dialysis to remove excess surfactant and unencapsulated drug.
-
Lyophilization: The purified nanoparticles are often lyophilized for long-term storage.
Characterization of Nanoparticles
-
Particle Size and Zeta Potential: Measured using dynamic light scattering (DLS).
-
Encapsulation Efficiency (EE) and Drug Loading (DL): The amount of encapsulated drug is determined by disrupting the nanoparticles and quantifying the drug content using techniques like UV-Vis spectroscopy or HPLC. The EE and DL are calculated as follows:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
In Vitro Drug Release: The drug release profile is determined by dispersing the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline) at 37°C and measuring the amount of drug released at different time intervals.
Signaling Pathways and Cellular Uptake
Cationic surfactants can enhance the cellular uptake of drug-loaded nanoparticles through electrostatic interactions with the negatively charged cell membrane.
The positively charged surface of HTAB-stabilized nanoparticles promotes adhesion to the cell surface, which can trigger endocytosis, a process where the cell engulfs the nanoparticle. Once inside the cell within an endosome, the "proton sponge" effect, often associated with cationic polymers and surfactants, can lead to endosomal rupture and the release of the drug into the cytoplasm, where it can exert its therapeutic effect.
Cytotoxicity Considerations
A significant drawback of cationic surfactants, including HTAB and CTAB, is their potential cytotoxicity. The positive charge that facilitates cellular uptake can also disrupt cell membrane integrity, leading to cell death.
Table 2: Comparative Cytotoxicity of Cationic Surfactants
| Surfactant | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| CTAB | HaCaT | ~30 | 24 | [5] |
| CTAB | CRL-1490 | < 3 | 24 | [5] |
| DMAB | L929 | > 100 | Not Specified |
Note: IC50 is the concentration of a substance that is required for 50% inhibition in vitro. A lower IC50 value indicates higher cytotoxicity. HaCaT are human keratinocytes and CRL-1490 are human lung fibroblasts. L929 are mouse fibroblasts.
The data indicates that CTAB exhibits significant cytotoxicity, which is cell line-dependent[5]. While direct cytotoxicity data for HTAB in a drug delivery context is limited, its structural similarity to CTAB suggests that it may also pose toxicity concerns that need to be carefully evaluated for any potential therapeutic application.
Conclusion
This compound shows promise as a surfactant in drug delivery systems due to its ability to form nanoparticles and potentially enhance cellular uptake. However, the available literature provides limited quantitative data on its performance, particularly in direct comparison with other surfactants. Its close analog, CTAB, has been more extensively studied and demonstrates both the potential benefits of cationic surfactants in drug delivery and their significant drawback of cytotoxicity.
For researchers and drug development professionals, the use of HTAB warrants further investigation to establish a clear profile of its efficacy and safety. Future studies should focus on:
-
Direct comparative studies of HTAB with other cationic and non-ionic surfactants for the delivery of specific drugs.
-
Detailed quantitative analysis of drug loading, encapsulation efficiency, and in vitro release kinetics of HTAB-based formulations.
-
Thorough in vitro and in vivo toxicological assessments to determine the therapeutic window of HTAB-containing drug delivery systems.
By addressing these knowledge gaps, the full potential of this compound in advancing drug delivery can be more accurately determined.
References
- 1. researchgate.net [researchgate.net]
- 2. Cetyltrimethylammonium bromide-nanocrystalline cellulose (CTAB-NCC) based microemulsions for enhancement of topical delivery of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual-Drug Delivery by Anisotropic and Uniform Hybrid Nanostructures: A Comparative Study of the Function and Substrate–Drug Interaction Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Hexyltrimethylammonium Bromide in Experimental Solutions
For Researchers, Scientists, and Drug Development Professionals
Hexyltrimethylammonium bromide (HTAB) is a cationic surfactant widely utilized in various scientific and pharmaceutical applications, including as a component in drug delivery systems, a reagent in nanoparticle synthesis, and an antimicrobial agent. Accurate quantification of HTAB in experimental solutions is crucial for research and development, quality control, and formulation optimization. This guide provides a comparative overview of common analytical techniques for the quantitative analysis of HTAB, presenting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Analytical Methods
The selection of an appropriate analytical method for HTAB quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired throughput. The three most common techniques employed for this purpose are potentiometric titration, UV-Visible spectrophotometry, and High-Performance Liquid Chromatography (HPLC). A summary of their performance characteristics is presented in Table 1.
| Parameter | Potentiometric Titration | UV-Visible Spectrophotometry | High-Performance Liquid Chromatography (HPLC-MS) |
| Principle | Titration of the cationic surfactant (HTAB) with a standardized anionic surfactant, with the endpoint detected by a surfactant-sensitive electrode. | Formation of a colored ion-pair between the cationic surfactant and an anionic dye, followed by measurement of the absorbance at a specific wavelength. | Separation of the analyte from the sample matrix on a chromatographic column followed by detection, often coupled with mass spectrometry for high specificity and sensitivity. |
| Limit of Detection (LOD) | Typically in the low mg/L range. | Generally in the µg/mL to mg/L range. | Can reach low µg/L to ng/L levels, especially with mass spectrometric detection. |
| Limit of Quantitation (LOQ) | ~10 mg/L (Estimated for similar cationic surfactants) | ~2.0 µg/mL (for CTAB, a similar surfactant)[1] | 0.01 mg/L (for Hexadecyltrimethylammonium bromide, a similar surfactant) |
| Linearity Range | Dependent on titrant concentration, typically in the g/L to high mg/L range. | 2.0–14.0 µg/mL (for CTAB, a similar surfactant)[1] | Wide dynamic range, often spanning several orders of magnitude (e.g., 0.01 - 10 mg/L). |
| Accuracy | High, typically >98%. | Good, often in the range of 98-102%. | Excellent, typically >99%. |
| Precision (RSD%) | Excellent, typically <2%. | Good, generally <5%. | Excellent, typically <2%. |
| Throughput | Moderate, suitable for individual sample analysis. | High, suitable for analyzing multiple samples in batches. | High, with the use of an autosampler. |
| Matrix Interference | Can be susceptible to interference from other ionic species. | Prone to interference from colored compounds or substances that interact with the dye. | Less susceptible to matrix effects, especially with MS detection, which provides high selectivity. |
| Cost & Complexity | Relatively low cost and complexity. | Low to moderate cost, with straightforward instrumentation. | High initial investment for instrumentation and requires skilled operators. |
Table 1: Comparison of Performance Characteristics of Analytical Methods for Cationic Surfactant Quantification. Note: Some data is based on closely related cationic surfactants where specific data for HTAB was not available.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific experimental conditions and sample matrix.
Potentiometric Titration of this compound
This method relies on the precipitation reaction between the cationic surfactant (HTAB) and a standard solution of an anionic surfactant, typically sodium lauryl sulfate (B86663) (SLS). The endpoint of the titration is determined using a surfactant-sensitive ion-selective electrode.
Materials and Reagents:
-
This compound (HTAB) standard
-
Sodium lauryl sulfate (SLS), analytical grade
-
Deionized water
-
pH buffer solutions (pH 3 and pH 10)
-
Methanol
-
Automatic titrator equipped with a surfactant-sensitive electrode and a reference electrode.
Procedure:
-
Preparation of 0.004 M Sodium Lauryl Sulfate (SLS) Titrant: Accurately weigh the required amount of SLS and dissolve it in deionized water to prepare a 0.004 M solution.
-
Standardization of the SLS Titrant: Accurately weigh a known amount of HTAB standard, dissolve it in deionized water, and titrate with the prepared SLS solution to determine its exact molarity.
-
Sample Preparation: Accurately weigh or pipette a known amount of the experimental solution containing HTAB into a beaker. Dilute with deionized water to ensure the electrode is sufficiently immersed. Adjust the pH of the solution to approximately 3 using a suitable buffer. For samples containing long-chain amines, adjust the pH to 10.
-
Titration: Immerse the surfactant and reference electrodes in the sample solution. Start the titration with the standardized 0.004 M SLS solution under constant stirring. The titrator will automatically detect the endpoint, which corresponds to the inflection point of the potential curve.
-
Calculation: The concentration of HTAB in the sample is calculated based on the volume of SLS titrant consumed at the endpoint.
Potentiometric Titration Workflow
UV-Visible Spectrophotometric Determination of this compound
This colorimetric method is based on the formation of an ion-pair complex between the positively charged HTAB and a negatively charged dye, such as bromophenol blue or eosin (B541160) yellow. The colored complex is then extracted into an organic solvent, and its absorbance is measured.
Materials and Reagents:
-
This compound (HTAB) standard
-
Bromophenol blue indicator solution
-
Phosphate (B84403) buffer solution (pH 7.0)
-
Chloroform (B151607), analytical grade
-
Deionized water
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation of Standard Solutions: Prepare a series of HTAB standard solutions of known concentrations in deionized water.
-
Color Development: To a set of separatory funnels, add a fixed volume of each standard solution (and the sample solution in a separate funnel). Add a specific volume of phosphate buffer and the bromophenol blue indicator solution.
-
Extraction: Add a precise volume of chloroform to each funnel. Shake vigorously for a few minutes to facilitate the extraction of the ion-pair complex into the organic phase. Allow the layers to separate.
-
Measurement: Carefully collect the chloroform layer and measure its absorbance at the wavelength of maximum absorption (λmax) for the HTAB-bromophenol blue complex using the spectrophotometer. Use chloroform as the blank.
-
Calibration Curve: Plot a calibration curve of absorbance versus the concentration of the HTAB standards.
-
Sample Analysis: Determine the concentration of HTAB in the experimental sample by comparing its absorbance to the calibration curve.
UV-Visible Spectrophotometry Workflow
HPLC Analysis of this compound
High-Performance Liquid Chromatography offers high selectivity and sensitivity for the quantification of HTAB. A reversed-phase column is typically used with a mobile phase containing an ion-pairing agent. Detection can be achieved using a UV detector, but coupling with a mass spectrometer (MS) provides superior specificity and lower detection limits.
Materials and Reagents:
-
This compound (HTAB) standard
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a C18 reversed-phase column and a UV or MS detector.
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase by mixing appropriate volumes of acetonitrile and water, and adding a small amount of an acid like formic acid or TFA to improve peak shape.
-
Preparation of Standard Solutions: Prepare a series of HTAB standard solutions of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the experimental solution with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at ~210 nm or MS with electrospray ionization (ESI) in positive ion mode.
-
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration. Inject the prepared sample and determine the concentration of HTAB from the calibration curve.
HPLC Analysis Workflow
Conclusion
The choice of the analytical method for the quantitative determination of this compound should be guided by the specific requirements of the study. Potentiometric titration is a cost-effective and accurate method suitable for higher concentrations and simpler matrices. UV-Visible spectrophotometry offers a good balance of sensitivity and throughput for routine analysis. For the highest sensitivity, selectivity, and accuracy, especially in complex sample matrices, HPLC, particularly when coupled with mass spectrometry, is the method of choice. By understanding the principles, performance characteristics, and protocols of these techniques, researchers can confidently select and implement the most appropriate method for their work.
References
Safety Operating Guide
Proper Disposal of Hexyltrimethylammonium Bromide: A Guide for Laboratory Professionals
For immediate reference, treat all Hexyltrimethylammonium bromide waste as hazardous. Under no circumstances should this chemical be disposed of down the drain due to its high aquatic toxicity. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A lab coat or chemical-resistant apron
Ensure the disposal activities are carried out in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Data
To underscore the importance of proper disposal, the following table summarizes key toxicity data. Note that data for the closely related analog, Hexadecyltrimethylammonium bromide (CTAB), is provided as a reference due to the limited availability of specific data for the hexyl derivative. These values highlight the compound's potential for environmental harm.
| Hazard Type | Test Species | Endpoint | Value | Reference |
| Acute Aquatic Toxicity | Pseudokirchneriella subcapitata (Green Algae) | EC50 (96h) | 0.09 mg/L | [1] |
| Acute Aquatic Toxicity | Daphnia magna (Water Flea) | EC50 (48h) | Data for close analog suggests high toxicity | [2] |
| Acute Aquatic Toxicity | Pseudokirchneriella subcapitata (Green Algae) | ErC50 (72h) | 0.00411 mg/l | |
| Acute Oral Toxicity | Rat | LD50 | Harmful if swallowed (Category 4) | [1] |
| Skin Corrosion/Irritation | Not Applicable | Category | 2 (Causes skin irritation) | [1] |
| Eye Damage/Irritation | Not Applicable | Category | 1 (Causes serious eye damage) | [1] |
EC50: The concentration of a substance that causes a specific effect in 50% of the test population. ErC50: The concentration that causes a 50% reduction in the growth rate of algae. LD50: The dose of a substance that is lethal to 50% of the test population.
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the general principles of hazardous chemical waste management. The process involves careful segregation, containment, and coordination with your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: Neutralization and Containment of Spills and Small Quantities
For minor spills or the disposal of small residual amounts, the following procedure can be employed. This protocol is adapted from guidelines for Quaternary Ammonium Compounds (QACs).
Materials:
-
Appropriate PPE (gloves, goggles, lab coat)
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
-
Two sealable, properly labeled hazardous waste containers
-
Weak acid (e.g., 5% citric acid solution) or weak base (e.g., sodium bicarbonate) for neutralization, if applicable and recommended by your EHS department.
-
pH indicator strips
Methodology:
-
Contain the Spill: For liquid spills, immediately contain the area with absorbent material.
-
Absorption: Carefully apply an inert absorbent material over the spilled this compound.
-
Collection: Gently sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.
-
Decontamination: Wipe the spill area with soap and water. Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) in the same hazardous waste container.
-
For Unused Product: If disposing of unused this compound, it should be kept in its original container if possible. If not, transfer it to a compatible, sealed, and properly labeled hazardous waste container. Do not mix it with other waste streams unless explicitly instructed to do so by your EHS department.
Operational Disposal Plan: From Laboratory to Final Disposal
The overall workflow for disposing of this compound waste involves several key stages, coordinated with your institution's EHS office.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure chemical, solutions, and contaminated labware (e.g., pipette tips, gloves).
-
Segregate this waste from other chemical waste streams to prevent incompatible mixtures. Specifically, keep it separate from strong oxidizing agents.
-
-
Waste Accumulation and Storage:
-
Collect this compound waste in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
The waste container must be:
-
In good condition, with no leaks or cracks.
-
Made of a material compatible with the chemical.
-
Kept securely closed except when adding waste.
-
Clearly labeled with a "Hazardous Waste" tag, the full chemical name, and an indication of the hazards.
-
-
-
Scheduling a Waste Pickup:
-
Once the waste container is nearly full (do not overfill), or if it has been in storage for a period approaching your institution's limit (often 90 days), contact your EHS department to schedule a waste pickup.
-
Provide them with a complete and accurate description of the waste.
-
-
Documentation:
-
Maintain a log of the hazardous waste generated in your laboratory. This is a regulatory requirement and is crucial for tracking waste from generation to final disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Safeguarding Your Research: Essential Protocols for Handling Hexyltrimethylammonium Bromide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Hexyltrimethylammonium bromide, including detailed operational and disposal plans to support your laboratory safety and chemical handling protocols.
This compound is a quaternary ammonium (B1175870) compound that requires careful handling due to its potential health hazards.[1][2][3][4] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4][5] Adherence to proper safety procedures is crucial to minimize risk and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment to be used when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect gloves for integrity before use. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for larger quantities or when there is a splash hazard.[3][5] |
| Skin and Body Protection | Laboratory coat | To be worn at all times when handling the chemical. |
| Respiratory Protection | Dust respirator | Recommended when ventilation is inadequate or when handling fine powders to avoid dust inhalation.[5] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Handling the Chemical :
-
Post-Handling :
Spill and Emergency Plan
-
Minor Spills :
-
Skin Contact :
-
Eye Contact :
-
Inhalation :
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Unused Product and Contaminated Materials :
-
Dispose of the chemical and any contaminated materials (e.g., gloves, weighing paper) in a designated hazardous waste container.
-
Do not mix with other waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C9H22BrN | CID 10059492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
